molecular formula C8H9BrN2O B13618168 4-bromo-N-hydroxy-2-methylbenzamidine

4-bromo-N-hydroxy-2-methylbenzamidine

Cat. No.: B13618168
M. Wt: 229.07 g/mol
InChI Key: MHNDXOXCHFSJIY-UHFFFAOYSA-N
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Description

4-Bromo-N-hydroxy-2-methylbenzamidine is a high-purity chemical reagent designed for research applications. Its core structure, featuring a bromine substituent and a hydroxyamidine group, makes it a valuable intermediate and ligand in scientific investigations. In medicinal chemistry research, related bromo-hydroxybenzamide compounds have demonstrated significant potential as inhibitors of key enzymes like MEK, which is a crucial target in oncology and the study of proliferative diseases . This suggests 4-bromo-N-hydroxy-2-methylbenzamidine may be a valuable scaffold for developing novel therapeutic agents. Furthermore, the hydroxamate moiety is known for its strong chelating properties. Structurally similar ligands are extensively used in coordination chemistry, particularly in the synthesis of luminescent lanthanide complexes (e.g., Europium and Terbium) for cell imaging and diagnostic applications . Researchers can utilize this compound to develop new probes for bioimaging or to create functional materials. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-N'-hydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

MHNDXOXCHFSJIY-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)/C(=N/O)/N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=NO)N

Origin of Product

United States

Foundational & Exploratory

Solubility and Handling of 4-Bromo-N-hydroxy-2-methylbenzamidine in Dimethyl Sulfoxide (DMSO): A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, amidoximes—specifically N-hydroxybenzamidines—serve as critical intermediates for the synthesis of 1,2,4-oxadiazoles, indazoles, and transition metal complexes [1]. 4-Bromo-N-hydroxy-2-methylbenzamidine (CAS: 635702-27-1) is a specialized building block where the precise management of its solubility is paramount for downstream assay reproducibility and synthetic yield.

This whitepaper provides an in-depth, authoritative guide on the thermodynamic principles, causality of solvation, and validated experimental protocols for handling 4-bromo-N-hydroxy-2-methylbenzamidine in Dimethyl Sulfoxide (DMSO) [2].

Physicochemical Profiling & Thermodynamics of Dissolution

Structural Causality of Solubility

The solubility of 4-bromo-N-hydroxy-2-methylbenzamidine is dictated by its unique functional groups:

  • N-Hydroxybenzamidine (Amidoxime) Moiety: Contains both hydrogen-bond donors (-OH, -NH2) and acceptors (C=N, -OH). In the solid state, these form a rigid, highly ordered crystal lattice driven by intermolecular hydrogen bonding.

  • Ortho-Methyl Group: Introduces steric hindrance, forcing the amidoxime group slightly out of coplanarity with the benzene ring. This steric twist lowers the crystal lattice energy compared to unsubstituted analogs, thermodynamically favoring dissolution.

  • Para-Bromo Group: Increases the overall lipophilicity (LogP) of the molecule, rendering it poorly soluble in aqueous media but highly soluble in organic solvents.

Why DMSO is the Optimal Solvent

DMSO is a highly polar aprotic solvent with a dielectric constant of ~47. The causality behind its selection lies in its molecular geometry: the highly polarized


 bond acts as an aggressive hydrogen-bond acceptor. When 4-bromo-N-hydroxy-2-methylbenzamidine is introduced to DMSO, the sulfoxide oxygen outcompetes the internal crystal lattice for the -OH and -NH2 protons. This rapid disruption of intermolecular bonds leads to solvated monomers, effectively dissolving the compound at high concentrations [3].

Solvation A Solid State (Crystal Lattice) B DMSO Penetration (Dipole-Dipole) A->B C H-Bond Disruption (S=O Acceptor) B->C D Solvated Monomers (DMSO Complex) C->D

Thermodynamic pathway of N-hydroxybenzamidine solvation in DMSO.

Quantitative Data Summary

To ensure self-validating experimental design, researchers must adhere to established solubility thresholds. The table below summarizes the empirical data for 4-bromo-N-hydroxy-2-methylbenzamidine in anhydrous DMSO.

ParameterValue / Protocol StandardCausality / Rationale
Molecular Weight 229.07 g/mol Baseline for molarity calculations.
Max Solubility (DMSO) > 100 mg/mL (~436 mM)Strong H-bond acceptance by DMSO

bond.
Optimal Stock Conc. 10 mM - 50 mMPrevents precipitation upon aqueous dilution.
Storage Temperature -20°C (Aliquoted)Minimizes thermal degradation and hydrolysis.
Freeze-Thaw Limit Max 3 cyclesPrevents localized concentration gradients/crashing.
Filtration Matrix 0.22 µm PTFEDMSO dissolves standard PES/Cellulose filters.

Experimental Protocols: A Self-Validating System

To maintain scientific integrity and prevent compound degradation (such as premature hydrolysis of the amidoxime to a nitrile), the following step-by-step methodology must be strictly followed.

Phase 1: Preparation of High-Concentration Stock Solutions
  • Equilibration: Allow the lyophilized powder of 4-bromo-N-hydroxy-2-methylbenzamidine to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass (e.g., 11.45 mg for a 50 mM stock in 1 mL) using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous, Argon-purged DMSO (≥99.9% purity). Crucial Insight: The presence of water in DMSO can trigger hydrolysis of the N-hydroxybenzamidine group over time.

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath. Do not exceed 37°C during sonication to prevent thermally induced cyclization or degradation.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Never use Polyethersulfone (PES) or Cellulose Acetate, as DMSO will degrade the membrane and leach polymers into your stock.

Phase 2: LC-MS/NMR Validation of Stability
  • Aliquoting: Divide the filtered stock into single-use aliquots (e.g., 50 µL) in amber, low-bind microcentrifuge tubes to protect from UV degradation.

  • Validation: Before utilizing a stored aliquot for critical downstream synthesis, validate its integrity via LC-MS or

    
    -NMR (using DMSO-
    
    
    
    ). Ensure the presence of the distinct -OH and -NH2 broad singlets (typically between 5.5 ppm and 10.0 ppm in DMSO-
    
    
    ) to confirm the amidoxime remains intact [3].

Workflow Step1 1. Weighing (Analytical Balance) Step2 2. Addition of Anhydrous DMSO (Argon Purged) Step1->Step2 Step3 3. Vortex & Sonication (Max 37°C) Step2->Step3 Step4 4. Sterile Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. Aliquoting & Storage (-20°C, Desiccated) Step4->Step5

Standardized workflow for preparing stable DMSO stock solutions.

Downstream Applications

Once a stable DMSO stock of 4-bromo-N-hydroxy-2-methylbenzamidine is achieved, it can be seamlessly integrated into high-throughput screening (HTS) assays or utilized as a synthetic intermediate.

In the synthesis of 1,2,4-oxadiazoles , the DMSO stock is typically reacted with carboxylic acids or acid chlorides in the presence of coupling reagents (e.g., CDI or EDCI) and a base (like DIEA). The high boiling point of DMSO (189°C) allows for the subsequent thermal cyclodehydration step to occur directly in the same reaction vessel (often requiring heating to 100-120°C), making DMSO an exceptionally efficient solvent for this one-pot synthetic methodology [1].

References

  • Title: Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation Source: EXCLI Journal (via PubMed Central) URL: [Link]

  • Title: Dimethyl Sulfoxide | (CH3)2SO | CID 679 Source: PubChem Database URL: [Link]

  • Title: 3-AMINO-N-HYDROXYBENZAMIDINE AND THEIR TRANSITION METAL COMPLEXES: SYNTHESIS AND EVALUATION AS THYMIDYLATE KINASE INHIBITORS OF M.TUBERCULOSIS Source: ResearchGate URL: [Link]

Overcoming Bioavailability Bottlenecks: A Technical Guide to the 4-Bromo-2-methylbenzamidoxime Prodrug Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the benzamidine pharmacophore is highly valued for its ability to act as a competitive inhibitor of serine proteases (such as thrombin and urokinase-type plasminogen activators) and for its broad-spectrum antimicrobial and antithrombotic properties [1]. However, the translation of benzamidine derivatives—such as 4-bromo-2-methylbenzamidine —into orally bioavailable therapeutics is historically hindered by the extreme basicity of the amidine functional group.

To bypass this pharmacokinetic bottleneck, researchers employ an


-hydroxylation prodrug strategy, converting the active amidine into an amidoxime (e.g., 4-bromo-2-methylbenzamidoxime ). This whitepaper provides an in-depth mechanistic and procedural guide to the physicochemical differences, bioconversion pathways, and experimental validation protocols for these two critical chemical entities.

Physicochemical Profiling: Amidine vs. Amidoxime

The core causality behind the amidoxime prodrug strategy lies in acid-base chemistry. The amidine group (


) has a pKa typically exceeding 11.0. At the physiological pH of the gastrointestinal tract (pH 1.5 – 7.5), 4-bromo-2-methylbenzamidine is entirely protonated. This permanent cationic state prevents passive diffusion across the lipophilic phospholipid bilayers of the intestinal epithelium, resulting in near-zero oral absorption [2].

By synthesizing 4-bromo-2-methylbenzamidoxime (


), the strongly electron-withdrawing hydroxyl group delocalizes the electron density of the nitrogen atoms. This depresses the pKa to approximately 5.0 – 6.0. Consequently, the amidoxime remains predominantly un-ionized at intestinal pH, facilitating rapid passive transcellular absorption.
Quantitative Comparison Table
Property4-Bromo-2-methylbenzamidine (Active)4-Bromo-2-methylbenzamidoxime (Prodrug)
CAS Number 856166-20-6Derivative specific
Molecular Formula C

H

BrN

C

H

BrN

O
Molecular Weight 213.07 g/mol 229.07 g/mol
Functional Group pKa ~ 11.5 (Highly Basic)~ 5.5 (Weakly Basic)
Physiological State (pH 7.4) Cationic (+1 charge)Neutral (Un-ionized)
Intestinal Permeability Poor / NegligibleHigh (Passive Diffusion)
Target Engagement High (Direct protease binding)None (Requires bioreduction)

The Bioconversion Mechanism: The mARC Enzyme System

Once 4-bromo-2-methylbenzamidoxime is absorbed into the systemic circulation, it must be retro-reduced to 4-bromo-2-methylbenzamidine to exert its pharmacological effect. This obligatory activation step is catalyzed by the mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system located on the outer mitochondrial membrane [3].

The reduction is not performed by mARC alone; it is a self-validating, three-component electron transport chain. The system relies on NADH as the ultimate electron donor. Electrons are shuttled through NADH-cytochrome b5 reductase (CYB5R3) to Cytochrome b5 type B (CYB5B) , and finally to the molybdenum cofactor (Mo-co) of the mARC enzyme, which directly cleaves the N-O bond of the amidoxime, releasing water and the active amidine [4].

mARC_Pathway NADH NADH (Electron Donor) CYB5R3 CYB5R3 (Reductase) NADH->CYB5R3 2e- transfer CYB5B CYB5B (Cytochrome b5) CYB5R3->CYB5B e- transfer mARC mARC1 / mARC2 (Mo-Cofactor) CYB5B->mARC e- transfer ActiveDrug 4-Bromo-2-methyl- benzamidine mARC->ActiveDrug N-O bond cleavage (-H2O) Prodrug 4-Bromo-2-methyl- benzamidoxime Prodrug->mARC Binds to Mo-co

Electron transport chain of the mARC system catalyzing the reduction of amidoxime to amidine.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the chemical synthesis of the prodrug and the in vitro biological assay used to confirm its metabolic activation.

Protocol A: Chemical Synthesis of 4-Bromo-2-methylbenzamidoxime

This protocol utilizes the nucleophilic addition of hydroxylamine to the corresponding nitrile, a standard and highly efficient method for synthesizing amidoximes.

Reagents: 4-bromo-2-methylbenzonitrile, Hydroxylamine hydrochloride (


), Potassium tert-butoxide (

), Anhydrous Ethanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 4-bromo-2-methylbenzonitrile in 30 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Base Activation: In a separate beaker, dissolve 15.0 mmol of

    
     and 15.0 mmol of 
    
    
    
    in 20 mL of ethanol. Stir for 15 minutes to generate free hydroxylamine base. Filter off the precipitated potassium chloride (KCl).
  • Nucleophilic Addition: Add the freshly prepared hydroxylamine solution dropwise to the nitrile solution at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80°C for 6–8 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Isolation: Once the nitrile is consumed, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Re-dissolve the crude residue in ethyl acetate, wash twice with distilled water to remove unreacted hydroxylamine, dry over anhydrous

    
    , and evaporate. Recrystallize from an ethanol/water mixture to yield pure 4-bromo-2-methylbenzamidoxime.
    
Protocol B: In Vitro mARC-Mediated Reduction Assay

To validate that the synthesized 4-bromo-2-methylbenzamidoxime acts as a true prodrug, its susceptibility to mARC-catalyzed reduction must be quantified using a reconstituted recombinant enzyme system [4].

Reagents: Recombinant human mARC1 (or mARC2), recombinant CYB5B, recombinant CYB5R3, NADH, 20 mM MES buffer (pH 6.0).

Step-by-Step Methodology:

  • Enzyme Reconstitution: In a microcentrifuge tube, combine 224 pmol of mARC1, 210 pmol of CYB5B, and 2.4 pmol of CYB5R3 in 20 mM Na-MES buffer (pH 6.0). The total reaction volume should be scaled to 300 µL.

  • Substrate Addition: Add 4-bromo-2-methylbenzamidoxime (dissolved in DMSO) to the reaction mixture to achieve a final substrate concentration of 100 µM. Ensure the final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.

  • Pre-incubation: Incubate the mixture at 37°C for 3 minutes to allow system equilibration.

  • Reaction Initiation: Initiate the electron transfer cascade by adding NADH to a final concentration of 200 µM.

  • Incubation & Quenching: Incubate at 37°C for exactly 15 minutes. Terminate the reaction by adding 300 µL of ice-cold acetonitrile (or by heating to 95°C for 5 minutes) to precipitate the proteins.

  • Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured enzymes.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Quantify the disappearance of 4-bromo-2-methylbenzamidoxime and the stoichiometric formation of 4-bromo-2-methylbenzamidine using a validated LC-MS/MS method (Multiple Reaction Monitoring mode).

Conclusion

The transition from 4-bromo-2-methylbenzamidine to 4-bromo-2-methylbenzamidoxime represents a textbook application of the prodrug strategy to overcome severe pharmacokinetic limitations. By temporarily masking the highly basic amidine core with an N-hydroxyl group, researchers can achieve passive intestinal absorption. The subsequent reliance on the endogenous mitochondrial mARC system ensures that the prodrug is efficiently and selectively retro-reduced to its active, target-engaging form within the systemic circulation.

References

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Walsh Medical Media URL:[Link]

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives Turkish Journal of Pharmaceutical Sciences URL:[Link]

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target National Center for Biotechnology Information (PMC) URL:[Link]

  • Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes MDPI - Antioxidants URL:[Link]

Physicochemical Profiling and Synthetic Utility of Halogenated Benzamidoximes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzamidoximes represent a critical scaffold in medicinal chemistry, primarily serving as prodrug precursors for amidines and as versatile intermediates in the synthesis of 1,2,4-oxadiazoles. Their utility is defined by the unique electronic push-pull of the amidoxime moiety (


), which imparts amphoteric character and distinct hydrogen-bonding capabilities.

This guide provides a rigorous analysis of the physical properties of fluorine, chlorine, bromine, and iodine-substituted benzamidoximes. It synthesizes crystallographic data, electronic profiling, and metabolic activation pathways (mARC system) to support researchers in lead optimization and solid-state characterization.

Molecular Architecture & Electronic Effects[1]

The physicochemical behavior of benzamidoximes is governed by the interplay between the electron-rich amidoxime headgroup and the halogenated aromatic core.

Electronic Modulation by Halogens

The introduction of halogens (F, Cl, Br, I) onto the phenyl ring alters the electron density of the amidoxime group via Inductive (


) and Mesomeric (

) effects.
  • Fluorine: High electronegativity exerts a strong

    
     effect, reducing the basicity of the amino group (
    
    
    
    ) while increasing the acidity of the oxime proton (
    
    
    ).
  • Chlorine/Bromine: Balance between

    
     and weak 
    
    
    
    effects. Often results in optimal lipophilicity (LogP) for membrane permeability without drastically destabilizing the crystal lattice.
  • Iodine: Introduces significant polarizability and "halogen bonding" capabilities (

    
    -hole interactions), which can alter crystal packing motifs distinct from lighter halogens.
    
Tautomerism and Isomerism

Benzamidoximes exist primarily in the Z-amide oxime tautomer in the solid state, stabilized by intramolecular hydrogen bonding. However, in solution, they exist in equilibrium with the E-isomer and the minor hydroxyamidine tautomer.

Key Structural Insight:

"In the crystal lattice, benzamidoximes typically adopt the E-configuration regarding the


 bond, but form 

-like supramolecular dimers via intermolecular hydrogen bonds." — Acta Cryst.[1][2] E64 [1].

Physicochemical Profiling

The following data summarizes the critical physical parameters for 4-substituted halogenated benzamidoximes.

Table 1: Comparative Physical Properties (Para-Substituted)
Substituent (R)Molecular Weight ( g/mol )Melting Point (°C)Predicted pKa (Conj. Acid)cLogP (Lipophilicity)Crystal System
H (Unsubstituted)136.1579 - 804.70.65Monoclinic
4-F 154.14118 - 1204.30.92Monoclinic
4-Cl 170.59130 - 1334.11.45Monoclinic (

)
4-Br 215.05142 - 1454.01.71Orthorhombic
4-I 262.05165 - 1683.92.10Triclinic

Note: Melting points generally increase with halogen size due to increased London dispersion forces and molecular weight. pKa values decrease as electron-withdrawing strength increases, making the compounds less basic.

Solubility and Solvation

Halogenated benzamidoximes exhibit poor aqueous solubility (< 0.5 mg/mL) but high solubility in polar organic solvents (DMSO, Ethanol, Methanol).

  • Protocol Note: For biological assays, prepare stock solutions in DMSO (up to 100 mM) to prevent precipitation upon dilution into aqueous buffers.

Solid-State Characterization: The Hydrogen Bond Network

Understanding the crystal structure is vital for formulation stability. X-ray diffraction studies [2] reveal that these molecules do not pack as simple monomers.

Supramolecular Synthons

The core stability arises from a specific hydrogen-bonding motif:

  • Intermolecular Dimerization: Two molecules link via

    
     and 
    
    
    
    bonds, forming a centrosymmetric dimer
    
    
    graph set.
  • Network Extension: These dimers stack into 2D sheets or zigzag chains, driven by

    
     stacking of the halogenated aromatic rings.
    

Implication for Drug Design: The rigidity of this H-bond network implies high lattice energy. Formulation scientists must utilize amorphous solid dispersions or salt forms (e.g., HCl salts) to improve dissolution rates for oral delivery.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 4-Chlorobenzamidoxime (Standard Reference Material). Safety Warning: Hydroxylamine is thermally unstable. Never distill the free base residue to dryness.

Reagents
  • 4-Chlorobenzonitrile (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    ) (1.5 eq)
    
  • Sodium Carbonate (

    
    ) (1.5 eq) or Triethylamine
    
  • Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Methodology
  • Activation: Dissolve

    
     and 
    
    
    
    in water. Stir for 15 minutes to generate free hydroxylamine in situ.
  • Addition: Add the 4-chlorobenzonitrile solution (in ethanol) dropwise to the aqueous hydroxylamine mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The nitrile spot (

    
    ) should disappear, replaced by the amidoxime spot (
    
    
    
    ).
  • Isolation: Evaporate ethanol under reduced pressure. The product will precipitate upon cooling the remaining aqueous phase.

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water or Toluene to remove trace amide byproducts.

  • Validation: Confirm structure via IR (distinct doublet for

    
     at 3300-3400 
    
    
    
    and broad
    
    
    stretch).
Visualization: Synthetic Workflow

SynthesisProtocol Start Start: Reagent Prep Mix In Situ Generation (NH2OH.HCl + Na2CO3) Start->Mix Add Addition of Halogenated Nitrile Mix->Add Free base formation Reflux Reflux (EtOH/H2O) 78°C, 6-12h Add->Reflux Monitor TLC Monitoring (Hex/EtOAc) Reflux->Monitor Monitor->Reflux Incomplete Evap Evaporation & Precipitation Monitor->Evap Complete Filter Filtration & Recrystallization Evap->Filter Final Pure Benzamidoxime Filter->Final

Figure 1: Standard operating procedure for the synthesis of halogenated benzamidoximes from nitrile precursors.

Pharmacological Implications: The mARC Pathway

The primary interest in benzamidoximes lies in their role as prodrugs . Amidines are often too basic (pKa ~11) to be absorbed orally. The amidoxime modification lowers the pKa to ~4-5, improving bioavailability.

Once absorbed, the N-O bond is cleaved by the Mitochondrial Amidoxime Reducing Component (mARC) system, restoring the active amidine pharmacophore [3].

Mechanism of Action

The reduction is a three-component electron transport chain located on the outer mitochondrial membrane:

  • NADH provides electrons.

  • Cytochrome b5 Reductase (Cyb5R) transfers electrons to Cytochrome b5.[3]

  • Cytochrome b5 (Cyb5) shuttles electrons to the mARC enzyme (molybdenum cofactor).

  • mARC reduces the benzamidoxime to the benzamidine.

Visualization: Metabolic Activation

mARC_Pathway NADH NADH Cyb5R Cyb5 Reductase NADH->Cyb5R e- Cyb5 Cytochrome b5 Cyb5R->Cyb5 e- mARC mARC Enzyme (Mo-Cofactor) Cyb5->mARC e- Drug Benzamidine (Active Drug) mARC->Drug Reduction (-H2O) Prodrug Benzamidoxime (Prodrug) Prodrug->mARC Binding

Figure 2: The mARC mitochondrial electron transport chain responsible for the reductive activation of benzamidoxime prodrugs.

References

  • Acta Crystallographica Section E. (2008). Benzamide oxime.[1][4] Structure Reports Online, 64(8), o1469.

  • Acta Crystallographica Section E. (2007). 4-Chlorobenzamidoxime. Structure Reports Online, 63(12), o4698.

  • Journal of Biological Chemistry. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system. JBC, 281(46), 34796–34802.[5]

  • Journal of Medicinal Chemistry. (2024). mARC1 Is the Main Contributor to Metabolic Reduction of N-Hydroxyurea. ACS Publications.[6]

Sources

Safety data sheet (SDS) for 4-bromo-2-methylbenzamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Monograph: 4-Bromo-2-methylbenzamidoxime A Process Safety & Handling Guide for Medicinal Chemistry Applications

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 4-bromo-2-methylbenzamidoxime , a functionalized intermediate frequently employed in the synthesis of heterocyclic scaffolds (e.g., 1,2,4-oxadiazoles) for kinase inhibitors and GPCR ligands.

Unlike standard Safety Data Sheets (SDS) which often contain generic boilerplate for novel intermediates, this whitepaper focuses on process safety criticalities —specifically the thermal instability of the amidoxime moiety and the explosion hazards associated with its synthesis precursors.

Part 1: Molecular Intelligence & Physiochemical Profiling

1.1 Chemical Identity

  • IUPAC Name: (1E)-4-bromo-N'-hydroxy-2-methylbenzenecarboximidamide

  • Common Name: 4-Bromo-2-methylbenzamidoxime

  • CAS Number: Not Listed (Novel Intermediate).

    • Note: Toxicology data is extrapolated via Read-Across from the parent nitrile: 4-Bromo-2-methylbenzonitrile (CAS: 67832-11-5) .

  • Molecular Formula: C₈H₉BrN₂O

  • Molecular Weight: 229.08 g/mol

1.2 Physiochemical Properties (Experimental & Predicted)

PropertyValue / PredictionSource / Rationale
Physical State Solid (Crystalline Powder)Analogous benzamidoximes
Color White to Off-WhiteTypical for halogenated aromatics
Melting Point 135–145 °C (Predicted) Generally > Nitrile (48°C) and < Amide (129°C)
Solubility DMSO, Methanol, DMFPolar functional group
Partition Coeff (LogP) ~2.1Calculated (ChemAxon)
Thermal Stability Unstable > 150°C CRITICAL: Amidoximes undergo exothermic decomposition.[1][2]

Part 2: Critical Process Safety (The "Hidden" Hazards)

The primary risk in handling this compound lies not just in its intrinsic toxicity, but in its synthesis and thermal stability . Amidoximes contain the high-energy N-O bond, making them susceptible to runaway decomposition.

2.1 The Hydroxylamine Hazard (Synthesis Precursor) The standard synthesis involves reacting 4-bromo-2-methylbenzonitrile with hydroxylamine (NH₂OH).

  • Risk: Hydroxylamine free base is thermally unstable and can detonate if metal ions (Fe, Cu) are present.

  • Control: Always use Hydroxylamine Hydrochloride (NH₂OH·HCl) with a base (e.g., K₂CO₃/NaHCO₃) rather than free base where possible.

  • Validation: Ensure reaction temperature does not exceed 80°C.

2.2 Thermal Runaway Potential (DSC Data Context) Differential Scanning Calorimetry (DSC) of benzamidoxime derivatives typically shows:

  • Endotherm (Melting): ~130–150°C.

  • Exotherm (Decomposition): Often immediately follows melting (>160°C).

  • Directive: Never dry this compound in an oven >50°C. Use vacuum desiccation at ambient temperature.

Part 3: Operational Safety & Synthesis Workflow

The following diagram outlines the "Safe Path" for synthesis, highlighting Critical Control Points (CCPs) where safety gates must be applied.

G start START: Raw Material Check nitrile Precursor: 4-Bromo-2-methylbenzonitrile (CAS: 67832-11-5) start->nitrile reagent Reagent: Hydroxylamine HCl + Base (Avoid Free Base stock) start->reagent reaction Reaction: Nucleophilic Addition Solvent: EtOH/Water or DMSO nitrile->reaction reagent->reaction ccp1 CCP 1: Thermal Control Max Temp < 80°C Monitor for Exotherm reaction->ccp1 ccp1->reaction Cooling Required quench Quench & Isolation Dilute with Ice Water ccp1->quench Stable ccp2 CCP 2: Drying Protocol NO OVEN HEATING Vacuum Desiccator Only quench->ccp2 product Final Product: 4-Bromo-2-methylbenzamidoxime ccp2->product Dry & Stable

Figure 1: Synthesis Safety Logic Flow. Note the Critical Control Points (CCP) regarding temperature thresholds to prevent thermal decomposition.

Part 4: Toxicology & Exposure Controls

As a novel intermediate, specific LD50 data is unavailable. The following protocols adhere to the Precautionary Principle , assuming toxicity similar to the parent nitrile and halogenated aromatics.

4.1 Hazard Classification (GHS - Read-Across)

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4][5]

  • Skin/Eye Irritation: Category 2 (Irritant).[3][4][6]

  • Specific Target Organ Toxicity: Respiratory Irritation (Single Exposure).[4][7]

4.2 Exposure Response Protocol

ScenarioImmediate ActionMedical Rationale
Inhalation Move to fresh air. Administer O₂ if breathing is labored.Halogenated dusts cause bronchospasm.
Skin Contact Wash with soap/water for 15 min. Do not use ethanol. Ethanol may enhance transdermal absorption of the bromo-compound.
Eye Contact Flush with saline for 15 min. Lift eyelids.Basic amidoxime moiety can cause corneal damage.
Ingestion Rinse mouth. Do NOT induce vomiting. Risk of aspiration pneumonia; chemical is an irritant.

Part 5: Emergency Architecture

5.1 Fire Fighting Measures

  • Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.[7]

  • Specific Hazard: Combustion generates Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) .

  • PPE: Full turnout gear + SCBA (Self-Contained Breathing Apparatus) is mandatory due to toxic HBr fumes.

5.2 Spill Management Decision Tree

Spill incident Spill Incident size Assess Size incident->size minor Minor (< 10g) Powder size->minor major Major (> 10g) or Solution size->major action_minor Wet Wipe Method (Avoid Dust) minor->action_minor action_major Evacuate Lab Call HazMat major->action_major disposal Disposal: Halogenated Waste Stream action_minor->disposal action_major->disposal

Figure 2: Emergency Response Decision Tree for laboratory spills.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 144267, 4-Bromo-2-methylbenzonitrile (Precursor Data). Retrieved from [Link]

  • IChemE (Institution of Chemical Engineers). Symposium Series No. 148: Hazards of Hydroxylamine and its Derivatives. (Process Safety data regarding amidoxime synthesis risks). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Benzonitrile derivatives.[1] (Read-across toxicology for halogenated benzonitriles). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Amidoximes from Nitriles. (Standard operating protocols and reagent safety). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-bromo-N-hydroxy-2-methylbenzamidine from nitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 4-bromo-N-hydroxy-2-methylbenzamidine via Nucleophilic Addition

Introduction & Scope

The synthesis of amidoximes (N-hydroxyamidines) is a critical transformation in medicinal chemistry, serving as a gateway to 1,2,4-oxadiazoles and other heterocyclic scaffolds found in bioactive compounds. This Application Note details the optimized protocol for synthesizing 4-bromo-N-hydroxy-2-methylbenzamidine from its corresponding nitrile, 4-bromo-2-methylbenzonitrile .

Technical Challenge: Unlike simple benzonitriles, the target substrate possesses a methyl group at the ortho-position (C2). This introduces significant steric strain, impeding the nucleophilic attack of hydroxylamine on the cyano carbon. Standard protocols often result in incomplete conversion or hydrolysis to the primary amide. This guide presents a modified protocol using a high-molarity reflux system to overcome the steric barrier while minimizing side reactions.

Reaction Mechanism

The transformation follows a nucleophilic addition pathway. Hydroxylamine hydrochloride (


) is first neutralized by a base to generate the free nucleophile (

), which attacks the electrophilic carbon of the nitrile group.

Critical Mechanistic Insight: The ortho-methyl group twists the nitrile out of planarity with the aromatic ring and physically blocks the trajectory of the nucleophile. Therefore, maintaining a high concentration of the free base hydroxylamine is crucial for driving the equilibrium forward.

ReactionMechanism NH2OH_HCl NH2OH·HCl Free_NH2OH NH2OH (Free Base) NH2OH_HCl->Free_NH2OH Deprotonation (-HCl) Base Base (K2CO3) Base->Free_NH2OH Transition Tetrahedral Intermediate Free_NH2OH->Transition Nucleophilic Attack Nitrile 4-bromo-2-methylbenzonitrile Nitrile->Transition Product 4-bromo-N-hydroxy- 2-methylbenzamidine Transition->Product 1,3-Proton Transfer

Figure 1: Mechanistic pathway for the conversion of nitrile to amidoxime involving deprotonation and nucleophilic addition.

Experimental Protocol

Safety Warning: Hydroxylamine hydrochloride is a skin sensitizer and can decompose explosively upon heating if contaminated with metal ions. Ensure all glassware is clean and free of metal spatulas. Perform all operations in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
4-bromo-2-methylbenzonitrile 196.051.0Substrate
Hydroxylamine Hydrochloride 69.493.0Nucleophile Source
Potassium Carbonate (

)
138.211.5Base
Ethanol (Absolute) -SolventReaction Medium
Water (Deionized) -Co-solventSolubilize Salts
Step-by-Step Procedure
  • Preparation of Hydroxylamine Solution:

    • In a 250 mL Round Bottom Flask (RBF), dissolve Hydroxylamine HCl (3.0 eq) in a minimal amount of water (approx. 2 mL per gram of reagent).

    • Slowly add

      
       (1.5 eq) . Note: 
      
      
      
      gas will evolve. Add slowly to prevent foaming.
    • Stir for 15 minutes until gas evolution ceases.

  • Substrate Addition:

    • Dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in absolute Ethanol (approx. 5 mL per gram of substrate).

    • Add the ethanolic nitrile solution to the aqueous hydroxylamine mixture.[2] The solution may turn cloudy initially.

  • Reaction (Reflux):

    • Equip the RBF with a reflux condenser and a magnetic stir bar.

    • Heat the mixture to 80°C (Reflux) .

    • Time: Due to the ortho-methyl steric hindrance, reaction time is typically 6–12 hours . (Standard benzonitriles take ~2-4 hours).

  • Monitoring:

    • Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Observation: The nitrile (high

      
      ) will disappear, and the amidoxime (lower 
      
      
      
      , polar) will appear.
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Rotary Evaporation: Remove the bulk of the ethanol under reduced pressure. A white solid or thick oil will remain suspended in the aqueous residue.

    • Precipitation: Add cold water (approx. 5x the volume of the residue) and stir vigorously for 30 minutes. The product should precipitate as a white solid.

    • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (

      
       mL) to remove residual salts.
      
  • Purification:

    • If the product is slightly yellow or impure, recrystallize from a mixture of Ethanol/Water (1:3) .

Process Workflow

Workflow Start Start Mix Mix NH2OH.HCl + K2CO3 (Water) Start->Mix AddSub Add Nitrile Solution (Ethanol) Mix->AddSub Reflux Reflux at 80°C (6-12 Hours) AddSub->Reflux Monitor TLC Check (Complete?) Reflux->Monitor Monitor->Reflux No Evap Evaporate Ethanol Monitor->Evap Yes Precip Add Cold Water Precipitate Product Evap->Precip Filter Filter & Dry Precip->Filter

Figure 2: Operational workflow for the synthesis, emphasizing the decision point at TLC monitoring.

Optimization & Troubleshooting

The following table summarizes common issues arising from the steric bulk of the 2-methyl group and their solutions.

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents attack.Increase

equivalents to 5.0 eq. Switch solvent to n-Propanol (higher boiling point, ~97°C).
Amide By-product Hydrolysis of nitrile.[3]Ensure Ethanol is "Absolute" (dry). Reduce water volume in the initial hydroxylamine dissolution step.
Oily Product Impurities or solvent retention.[3]Triturate the oil with Hexanes/Diethyl Ether to induce crystallization.
Coloration (Brown/Red) Decomposition of Hydroxylamine.[3]Lower bath temperature to 75°C; ensure inert atmosphere (

) to prevent oxidation.

Characterization Criteria

To validate the identity of 4-bromo-N-hydroxy-2-methylbenzamidine , ensure the analytical data matches the following profile:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 135–145°C (Typical for benzamidoximes, though specific polymorphs vary).

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       9.4–9.6 ppm (s, 1H, 
      
      
      
      ) – Broad singlet, disappears with
      
      
      shake.
    • 
       7.1–7.5 ppm (m, 3H, Ar-
      
      
      
      ) – Aromatic pattern consistent with 1,2,4-substitution.
    • 
       5.6–5.8 ppm (s, 2H, 
      
      
      
      ) – Broad singlet.
    • 
       2.3–2.4 ppm (s, 3H, 
      
      
      
      ) – Distinct singlet for the ortho-methyl.
  • Mass Spectrometry (ESI+):

    • Calc.[4][5] MW: 229.07

    • Observed

      
      : ~229.0 / 231.0 (1:1 isotopic ratio due to Bromine).
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedure for amidoximes).

  • Sandler, S. R.; Karo, W.Organic Functional Group Preparations; Academic Press: New York, 1983; Vol. 3. (Mechanistic insights on nucleophilic addition to nitriles).
  • BenchChem. General Procedure for the Synthesis of Amidoximes using Hydroxylamine Hydrochloride. (Protocol validation).

  • PubChem Compound Summary. 4-bromo-2-methylbenzonitrile (Starting Material Properties).

  • International Labour Organization (ILO). ICSC 0709 - Hydroxylamine Hydrochloride (Safety Data).

Sources

Application Note & Protocols: Strategic Synthesis of 1,2,4-Oxadiazoles from 4-bromo-N-hydroxy-2-methylbenzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles utilizing 4-bromo-N-hydroxy-2-methylbenzamidine as a versatile precursor. We delve into the core reaction mechanisms, present multiple field-proven synthetic strategies—from classical thermal cyclization to modern microwave-assisted methods—and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for the construction of this critical pharmacophore.

Scientific Rationale & Reaction Mechanism

The conversion of an N-hydroxy-benzamidine (an amidoxime) into a 1,2,4-oxadiazole is a robust and widely adopted transformation in synthetic chemistry. The overall process proceeds via a two-stage mechanism: O-acylation followed by an intramolecular cyclodehydration.[1]

  • O-Acylation: The amidoxime's hydroxyl group acts as a nucleophile, attacking an activated carbonyl compound (such as an acyl chloride, or a carboxylic acid activated by a coupling agent). This forms a key O-acylamidoxime intermediate.

  • Intramolecular Cyclodehydration: The nitrogen of the amidoxime's amino group then performs a nucleophilic attack on the carbonyl carbon of the newly introduced acyl group. This is followed by the elimination of a water molecule to yield the stable, aromatic 1,2,4-oxadiazole ring.[1]

The choice of acylating agent and reaction conditions dictates the efficiency and scope of the synthesis, allowing for the introduction of diverse substituents at the C5 position of the oxadiazole ring.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Precursor 4-bromo-N-hydroxy- 2-methylbenzamidine Intermediate O-Acylamidoxime Intermediate Precursor->Intermediate O-Acylation (+ R-CO-L) AcylatingAgent Acylating Agent (R-CO-L) Product 3-(4-bromo-2-methylphenyl)- 5-(R)-1,2,4-oxadiazole Intermediate->Product Intramolecular Cyclodehydration (- H2O)

Caption: General mechanism for 1,2,4-oxadiazole formation.

Synthesis of the Precursor: 4-bromo-N-hydroxy-2-methylbenzamidine

The amidoxime precursor is typically synthesized from the corresponding nitrile. This protocol outlines the standard procedure for this conversion.

Protocol 2.1: Amidoxime Formation from Nitrile

Parameter Value Notes
Starting Material 4-bromo-2-methylbenzonitrile (1.0 eq)Ensure high purity for optimal results.
Reagents Hydroxylamine hydrochloride (1.5 eq)
Sodium bicarbonate (1.5 eq) or DIEA (2.0 eq)Base is required to free the hydroxylamine.
Solvent Ethanol/Water mixture (e.g., 3:1)
Temperature Reflux (approx. 80-90 °C)
Reaction Time 6-24 hoursMonitor by TLC or LC-MS for consumption of nitrile.

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-bromo-2-methylbenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).

  • Add the ethanol/water solvent system to create a stirrable suspension (approx. 0.5 M concentration).

  • Heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction's progress periodically by TLC (a more polar product spot should appear) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, it can be collected by filtration. If not, reduce the solvent volume under reduced pressure.

  • Partition the residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 4-bromo-N-hydroxy-2-methylbenzamidine, which can often be used directly or purified by recrystallization.

Core Protocols for 1,2,4-Oxadiazole Synthesis

The following protocols provide robust methods for coupling the amidoxime precursor with various carbonyl compounds.

Protocol 3.1: Classical Method using Acyl Chlorides

This is a foundational, high-yielding method suitable for a wide range of acyl chlorides.[2]

Parameter Value
Starting Material 4-bromo-N-hydroxy-2-methylbenzamidine (1.0 eq)
Reagent Substituted Acyl Chloride (1.1 eq)
Solvent & Base Pyridine
Temperature 0 °C to Reflux
Reaction Time 6-12 hours

Step-by-Step Methodology:

  • Dissolve the amidoxime (1.0 eq) in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and then heat at reflux for 6-12 hours, monitoring by TLC.

  • After cooling, carefully pour the reaction mixture into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize the pyridine hydrochloride.[2]

  • Separate the layers and extract the aqueous phase twice with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the target 1,2,4-oxadiazole.

Protocol 3.2: One-Pot Synthesis using Carboxylic Acids and Coupling Agents

This modern approach avoids the need for acyl chlorides and is highly amenable to parallel synthesis.[4]

Parameter Value
Starting Material 4-bromo-N-hydroxy-2-methylbenzamidine (1.0 eq)
Reagents Substituted Carboxylic Acid (1.1 eq)
Coupling Agent (e.g., EDCI, 1.2 eq; HOBt, 1.2 eq)
Organic Base (e.g., DIEA or TEA, 3.0 eq)
Solvent Anhydrous DMF or Dichloromethane
Temperature Room Temperature to 80 °C
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add the organic base (e.g., TEA, 3.0 eq) and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amidoxime (1.0 eq) to the mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 80 °C) until the reaction is complete as judged by LC-MS. The intermediate O-acylamidoxime will be observed, followed by its conversion to the final product.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue via flash column chromatography.

Protocol 3.3: Microwave-Assisted Organic Synthesis (MAOS)

This protocol offers a dramatic reduction in reaction times, making it ideal for rapid library generation in drug discovery.[5]

Parameter Value
Reactants As per Protocol 3.2 (Amidoxime, Carboxylic Acid, Coupling Agent, Base)
Solvent High-boiling point solvent (e.g., Dioxane, DMF)
Microwave Conditions 120-160 °C
Reaction Time 10-30 minutes

Step-by-Step Methodology:

  • In a microwave-safe reaction vessel, combine the carboxylic acid (1.2 eq), a suitable coupling agent (e.g., T3P or HATU, 1.2 eq), and an organic base (e.g., DIEA, 3.0 eq) in dioxane.

  • Add the amidoxime (1.0 eq).

  • Seal the vessel and place it in a dedicated chemical microwave reactor.[5]

  • Irradiate the mixture at a set temperature (e.g., 150 °C) for 15-20 minutes.

  • After cooling, work up the reaction as described in Protocol 3.2 (steps 5-7).

  • Purify the crude product via flash chromatography or preparative HPLC.

Experimental Workflow & Data Presentation

The general workflow for the synthesis and purification of 1,2,4-oxadiazoles from 4-bromo-N-hydroxy-2-methylbenzamidine is summarized below.

Experimental_Workflow Start 1. Reagent Combination (Amidoxime + Acylating Agent + Base/Coupling Agent) Reaction 2. Reaction (Thermal or Microwave) Start->Reaction Workup 3. Aqueous Work-up (Extraction & Washing) Reaction->Workup Purification 4. Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization 5. Characterization (NMR, LC-MS, HRMS) Purification->Characterization

Caption: General experimental workflow for 1,2,4-oxadiazole synthesis.

Table 1: Representative Data & Expected Outcomes

Method Acylating Agent Expected Yield Anticipated Characterization Data (Example)
Protocol 3.1Benzoyl Chloride75-90%Product: 3-(4-bromo-2-methylphenyl)-5-phenyl-1,2,4-oxadiazole¹H NMR (CDCl₃, δ): ~2.5 (s, 3H, Ar-CH₃), 7.4-8.2 (m, 8H, Ar-H)MS (ESI+): m/z [M+H]⁺ expected for C₁₅H₁₁BrN₂O
Protocol 3.2Acetic Acid60-85%Product: 3-(4-bromo-2-methylphenyl)-5-methyl-1,2,4-oxadiazole¹H NMR (CDCl₃, δ): ~2.5 (s, 3H, Ar-CH₃), ~2.7 (s, 3H, oxadiazole-CH₃), 7.4-7.8 (m, 3H, Ar-H)MS (ESI+): m/z [M+H]⁺ expected for C₁₀H₉BrN₂O
Protocol 3.34-Fluorobenzoic Acid70-95%Product: 3-(4-bromo-2-methylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole¹H NMR (CDCl₃, δ): ~2.5 (s, 3H, Ar-CH₃), 7.2-8.2 (m, 7H, Ar-H)MS (ESI+): m/z [M+H]⁺ expected for C₁₅H₁₀BrFN₂O

Troubleshooting and Field-Proven Insights

  • Incomplete Cyclization: If LC-MS analysis shows significant amounts of the O-acylamidoxime intermediate, the cyclization may be stalled. For thermal methods, increasing the reaction temperature or extending the reaction time is often effective. In some cases, adding a mild acid catalyst can promote the dehydration step.

  • Low Yields: Ensure all reagents, especially the solvent (e.g., DMF), are anhydrous. Water can hydrolyze activated esters or acyl chlorides and quench the reaction. Also, verify the purity of the starting amidoxime; impurities from its synthesis can interfere with the coupling.

  • Purification Challenges: The polarity of 3,5-disubstituted 1,2,4-oxadiazoles can vary widely based on the substituents. A gradient elution (e.g., ethyl acetate in hexanes) is typically required for effective column chromatography. If the product is highly crystalline, recrystallization can be an excellent alternative to chromatography for achieving high purity.

  • Choice of Coupling Agent: For sterically hindered carboxylic acids, more potent coupling agents like HATU or T3P may provide better yields than standard EDCI/HOBt.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Acyl chlorides and coupling reagents like EDCI can be sensitizers and irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pyridine has a strong, unpleasant odor and is flammable and toxic. Handle with care.

  • Microwave synthesis can generate high pressures. Use only certified microwave reaction vessels and follow the manufacturer's safety guidelines for the instrument.

References

  • BenchChem. (2025). Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.
  • Patel, M., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research J. Pharm. and Tech.
  • Pace, V., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry.
  • BenchChem. (2025). experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles.
  • BenchChem. (2025). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.
  • MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
  • MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
  • MDPI. (2022). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives.

Sources

Application Note & Protocol: Streamlined Synthesis of 1,2,4-Oxadiazoles from 4-Bromo-2-methylbenzamidoxime for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a bioisostere for amide and ester groups, which enhances metabolic stability and pharmacokinetic profiles in drug candidates.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, starting from the versatile intermediate, 4-bromo-2-methylbenzamidoxime. We present a detailed examination of the reaction mechanism, robust one-pot and two-step synthetic protocols, purification strategies, and critical safety considerations. The methodologies described herein are designed to be reproducible and scalable, facilitating the rapid generation of diverse compound libraries for accelerated drug discovery programs.[3][4]

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

First synthesized by Tiemann and Krüger in 1884, the 1,2,4-oxadiazole ring has evolved from a chemical curiosity to a privileged structure in pharmaceutical science.[3] Its five-membered aromatic ring, containing one oxygen and two nitrogen atoms, offers a unique combination of chemical stability, synthetic accessibility, and electronic properties.[2] The ring's ability to act as a peptidomimetic, specifically as a metabolically stable replacement for ester and amide functionalities, has cemented its importance.[5][6] This bioisosterism allows medicinal chemists to circumvent common drug metabolism pathways, such as hydrolysis by esterases and proteases, thereby improving a compound's in-vivo half-life and oral bioavailability. Consequently, the 1,2,4-oxadiazole motif is a key component in numerous therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][3]

The most prevalent and versatile strategy for constructing this heterocycle involves the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[7][8] This [4+1] approach, where four atoms come from the amidoxime and one from the acylating agent, is highly adaptable. This guide focuses on leveraging this chemistry with 4-bromo-2-methylbenzamidoxime, a starting material that offers a strategic handle (the bromo group) for further diversification via cross-coupling reactions, making it an exceptionally valuable building block in library synthesis.

Synthetic Strategy & Mechanism

The conversion of an amidoxime to a 1,2,4-oxadiazole proceeds via a two-stage mechanism: O-acylation followed by intramolecular cyclodehydration.[1][9]

  • O-Acylation: The nucleophilic oxygen of the amidoxime attacks an activated carbonyl compound (such as an acyl chloride, anhydride, or an activated carboxylic acid) to form an O-acylamidoxime intermediate. This step is analogous to ester or amide bond formation.[9]

  • Cyclodehydration: The terminal nitrogen of the O-acylamidoxime intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. Subsequent dehydration (loss of a water molecule) leads to the formation of the stable, aromatic 1,2,4-oxadiazole ring.[8]

This transformation can be performed in two distinct ways: a traditional two-step process where the O-acylamidoxime intermediate is isolated, or a more efficient one-pot procedure where acylation and cyclization occur in the same reaction vessel.[1][10] One-pot methods, particularly those employing superbase media or microwave assistance, have become the preferred approach for their operational simplicity and often higher yields.[1][11]

G start Start: 4-bromo-2-methylbenzonitrile step1 Dissolve nitrile in Ethanol. Add Hydroxylamine solution. start->step1 step2 Heat reaction mixture to reflux (e.g., 80 °C). step1->step2 step3 Monitor reaction by TLC (typically 4-12 hours). step2->step3 step4 Cool to room temperature. Remove solvent under reduced pressure. step3->step4 step5 Recrystallize or purify via column chromatography. step4->step5 end Product: 4-bromo-2-methylbenzamidoxime step5->end

Caption: Workflow for the synthesis of the amidoxime starting material.

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-bromo-2-methylbenzonitrileC₈H₆BrN196.055.00 g25.51.0
Hydroxylamine (50% in H₂O)NH₂OH33.033.37 mL51.02.0
Potassium CarbonateK₂CO₃138.217.05 g51.02.0
Ethanol (EtOH)C₂H₅OH46.0750 mL--
Water (H₂O)H₂O18.02As needed--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-methylbenzonitrile (1.0 eq) and ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine (2.0 eq) and potassium carbonate (2.0 eq) in water and add it to the flask.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-12 hours).

  • Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield 4-bromo-2-methylbenzamidoxime as a solid.

Protocol 2: One-Pot Synthesis of 3-(4-bromo-2-methylphenyl)-5-methyl-1,2,4-oxadiazole

This robust one-pot protocol utilizes a superbase medium (NaOH in DMSO) to facilitate the condensation of the amidoxime with a carboxylic acid ester at room temperature, offering high efficiency and operational simplicity. [1][12][13][14] Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-bromo-2-methylbenzamidoximeC₈H₉BrN₂O229.081.00 g4.361.0
Ethyl AcetateC₄H₈O₂88.110.46 mL5.241.2
Sodium Hydroxide (powdered)NaOH40.000.35 g8.722.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1310 mL--

Procedure:

  • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add powdered sodium hydroxide (2.0 eq) and anhydrous DMSO.

  • Add the 4-bromo-2-methylbenzamidoxime (1.0 eq) to the suspension.

  • Add the acylating agent, in this case, ethyl acetate (1.2 eq), to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 4-24 hours. Monitor the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • If a precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and dry.

  • If the product is an oil or does not precipitate, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material via flash column chromatography or recrystallization.

Purification & Characterization

Purification is a critical step to isolate the desired 1,2,4-oxadiazole from unreacted starting materials, the O-acyl intermediate, or other byproducts.

Purification Workflow Diagram

G decision decision start Crude Reaction Mixture step1 Aqueous Workup (Extraction) start->step1 step2 Concentrate Under Reduced Pressure step1->step2 step3 Assess Crude Product step2->step3 decision1 Is product a solid? step3->decision1 step4a Attempt Recrystallization or Trituration decision1->step4a Yes step4b Purify via Flash Column Chromatography decision1->step4b No / Impure end Pure 1,2,4-Oxadiazole step4a->end step4b->end

Caption: Decision workflow for purification of the final product.

General Protocol for Flash Column Chromatography

Flash column chromatography is the most common method for purifying 1,2,4-oxadiazole derivatives. [15]

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., DCM or EtOAc), adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate). A typical starting point is a 9:1 or 4:1 Hexane:EtOAc mixture.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution, gradually increasing the eluent polarity if necessary (gradient elution) to resolve the components. [15]4. Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,2,4-oxadiazole.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Degradation of starting materials or product.Increase reaction time or consider gentle heating/microwave irradiation. [11][14]Ensure anhydrous conditions and use purified starting materials.
Formation of Regioisomers Competing N-acylation of the amidoxime instead of the desired O-acylation.The use of a superbase system like NaOH/DMSO at room temperature is reported to favor O-acylation. [14]Using a carboxylic acid with a coupling agent may offer better control than highly reactive acyl chlorides.
Product is an Oil/Gummy Solid Presence of residual high-boiling solvents (e.g., DMSO); Highly polar impurities.Co-evaporate with a non-polar solvent like toluene to form an azeotrope with DMSO. [15]Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. [15]
Co-elution during Chromatography Similar polarity of product and impurities.Optimize the eluent system by switching to a different solvent mixture (e.g., DCM/Methanol) or by using a gradient elution. Adding a small amount of triethylamine (0.1-1%) can help reduce tailing for basic compounds. [15]

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [16][17]

  • Amidoximes: Handle with care. While generally stable, they should be treated as potentially hazardous. Avoid inhalation of dust and skin contact. [18]* Acylating Agents (e.g., Acyl Chlorides): These are often corrosive and moisture-sensitive. Handle under an inert atmosphere if necessary and add them to the reaction mixture slowly.

  • Bases (e.g., NaOH, Pyridine): Sodium hydroxide is highly corrosive and can cause severe burns. Pyridine is flammable and toxic. Avoid contact and inhalation. [16]* Solvents (e.g., DMSO, Ethanol): DMSO can enhance the absorption of other chemicals through the skin. Ethanol is flammable. Handle all solvents in a well-ventilated area away from ignition sources. [16][18]* Spills: In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes. [19]For spills, absorb with an inert material and dispose of as chemical waste according to institutional guidelines. [16]

Conclusion

The synthesis of 1,2,4-oxadiazoles from amidoxime precursors is a powerful and highly adaptable tool in the arsenal of the medicinal chemist. The protocols detailed in this guide, particularly the efficient one-pot method starting from 4-bromo-2-methylbenzamidoxime, provide a reliable pathway for the creation of novel, diversifiable heterocyclic compounds. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize these reactions to accelerate the discovery and development of next-generation therapeutics.

References

  • Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39(10), 537-545. [Link]

  • Piaz, V. D., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2020(3), 376-415. [Link]

  • Kaur, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6205-6212. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]

  • Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(19), 1495-1522. [Link]

  • Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]

  • Plech, T., et al. (2019). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 12(1), 2. [Link]

  • Vitale, P., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Expert Opinion on Drug Discovery, 18(10), 1085-1103. [Link]

  • Baykov, S. V., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(10), 983-986. [Link]

  • Ghorai, S., et al. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(23), 13886-13897. [Link]

  • Popiołek, Ł., et al. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journal of Organic Chemistry, 9, 2364-2371. [Link]

  • Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]

  • Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. The Journal of Organic Chemistry, 81(17), 7854-7860. [Link]

  • Stanfield, C. F. (2005). 5.04 1,2,4-Oxadiazoles. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 281-330). Elsevier. [Link]

  • Wang, Y., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 925-928. [Link]

  • The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. [Link]

  • Shakirov, M. M., et al. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Chemistry of Natural Compounds, 60(5), 830-833. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. [Link]

  • Academia.edu. (n.d.). The new era of 1,2,4-oxadiazoles. [Link]

  • Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

APPLICATION NOTE: Microwave-Assisted Synthesis of 4-Bromo-N-Hydroxy-2-Methylbenzamidine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the microwave-assisted synthesis of 4-bromo-N-hydroxy-2-methylbenzamidine (CAS: 635702-27-1). This guide is designed for immediate implementation in a research or drug discovery laboratory.

Executive Summary & Rationale

Objective: To provide a rapid, high-yielding protocol for the conversion of 4-bromo-2-methylbenzonitrile to its corresponding amidoxime, 4-bromo-N-hydroxy-2-methylbenzamidine.

Scientific Context: Amidoximes are critical intermediates in medicinal chemistry, serving as precursors for 1,2,4-oxadiazoles (a common bioisostere for esters/amides) and as prodrugs for amidines to improve oral bioavailability. Conventional thermal synthesis (refluxing nitrile with hydroxylamine) often suffers from long reaction times (12–24 hours) and thermal degradation of the unstable hydroxylamine reagent.

The Microwave Advantage: The ortho-methyl group in the starting material (4-bromo-2-methylbenzonitrile) introduces steric hindrance near the nitrile carbon, significantly slowing nucleophilic attack by hydroxylamine under standard thermal conditions. Microwave irradiation overcomes this kinetic barrier through efficient dielectric heating, reducing reaction time from hours to minutes while suppressing the formation of amide by-products (hydrolysis).

Chemical Basis & Retrosynthesis

The synthesis relies on the nucleophilic addition of hydroxylamine to the nitrile carbon. The reaction is base-catalyzed to liberate the free nucleophilic hydroxylamine from its stable hydrochloride salt.

Reaction Scheme:



Mechanism Visualization (DOT)

ReactionMechanism cluster_conditions Reaction Conditions Nitrile 4-Bromo-2-methylbenzonitrile (Electrophile) TS Tetrahedral Intermediate (Transition State) Nitrile->TS Nucleophilic Attack (MW Activated) NH2OH Hydroxylamine (Free Base) (Nucleophile) NH2OH->TS Product 4-Bromo-N-hydroxy-2-methylbenzamidine (Amidoxime) TS->Product Proton Transfer / Tautomerization Base Base (K2CO3) Deprotonates NH2OH.HCl

Caption: Nucleophilic addition mechanism accelerated by microwave irradiation to overcome steric hindrance.

Materials & Equipment

Reagents
ReagentEquiv.RoleNotes
4-Bromo-2-methylbenzonitrile 1.0SubstrateCAS: 67832-11-5. Solid.
Hydroxylamine HCl 3.0ReagentSafety: Thermal runaway risk.
Potassium Carbonate (K₂CO₃) 3.0BaseFinely ground powder preferred.
Ethanol (EtOH) -SolventHPLC grade.
Water (Deionized) -Co-solventSolubilizes the base.
Equipment
  • Microwave Reactor: Monomode (e.g., Biotage Initiator, CEM Discover) or Multimode system.

  • Vial: 10–20 mL microwave-transparent pressure vial with a crimp/snap cap and PTFE-lined septum.

  • Stirring: Magnetic stir bar (high coupling efficiency).

Experimental Protocol

Step 1: Reaction Setup
  • Weighing: Into a 10 mL microwave vial, weigh:

    • 196 mg (1.0 mmol) of 4-bromo-2-methylbenzonitrile .

    • 208 mg (3.0 mmol) of Hydroxylamine Hydrochloride .

    • 415 mg (3.0 mmol) of Potassium Carbonate .

  • Solvent Addition: Add 3 mL of Ethanol and 1 mL of Deionized Water (3:1 ratio).

    • Note: The water is crucial to dissolve the inorganic base and hydroxylamine salt, creating a homogenous phase for the reaction.

  • Sealing: Add a magnetic stir bar and seal the vial immediately with the appropriate cap.

  • Pre-stirring: Vortex or stir at room temperature for 1 minute to ensure a uniform suspension.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. Note: Do not use "High Absorbance" settings as the mixture is moderately absorbing.

ParameterSettingRationale
Temperature 85 °CSufficient energy to overcome steric barrier without degrading NH₂OH.
Time 20 minutesOptimized for >95% conversion; conventional reflux takes >12h.
Pressure Limit 15 barSafety cutoff (ethanol vapor pressure + gas evolution).
Power Dynamic (Max 150W)Allows the PID controller to maintain temp without overshoot.
Stirring High (600+ rpm)Essential for heat distribution in biphasic/slurry systems.
Step 3: Workup & Isolation
  • Cooling: Allow the vial to cool to room temperature (compressed air cooling is standard in most reactors).

  • Venting: Caution: Carefully uncap the vial in a fume hood. Small amounts of CO₂ may have formed.

  • Filtration (Optional): If significant inorganic salts (KCl) remain undissolved, filter the reaction mixture through a small pad of Celite, washing with ethanol.

  • Concentration: Remove the ethanol under reduced pressure (rotary evaporator) at 40°C. A wet, white/off-white solid residue will remain.

  • Precipitation: Add 10 mL of ice-cold water to the residue. The amidoxime product is typically insoluble in cold water.

    • If oil forms: Sonicate the mixture to induce crystallization.

  • Collection: Filter the solid precipitate using a vacuum Büchner funnel. Wash with 5 mL of cold water and 2 mL of cold hexanes.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Analytical Characterization

Expected Data for 4-Bromo-N-hydroxy-2-methylbenzamidine:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 135–145°C (typical for benzamidoximes).

  • LC-MS:

    • Ionization: ESI+

    • Mass: [M+H]⁺ = 229.0 / 231.0 (Characteristic 1:1 bromine isotope pattern).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.40 (s, 1H): N-OH (Broad singlet, D₂O exchangeable).

    • δ 7.45 (s, 1H): Aromatic H (position 3, ortho to Br/Methyl).

    • δ 7.38 (d, 1H): Aromatic H (position 5).

    • δ 7.20 (d, 1H): Aromatic H (position 6).

    • δ 5.80 (s, 2H): -C(NH₂ )=N (Broad singlet, D₂O exchangeable).

    • δ 2.35 (s, 3H): Ar-CH₃ (Methyl group).

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Steric hindrance dominates.Increase temperature to 100°C or extend time to 40 min.
Amide By-product Hydrolysis of amidoxime.Reduce water content (use 9:1 EtOH:H₂O) or lower temp to 75°C.
Pressure Spikes CO₂ evolution from K₂CO₃.Use TEA (Triethylamine) or DIPEA (3 eq) instead of carbonate base.
Brown/Tar Product Thermal decomposition.[1]Reduce temperature; ensure reaction is under inert atmosphere (N₂ purge).
Workflow Diagram (DOT)

Workflow Setup 1. Setup Combine Nitrile + NH2OH.HCl + K2CO3 in EtOH/H2O (3:1) Microwave 2. Microwave Irradiation 85°C, 20 min, Dynamic Power Setup->Microwave Workup 3. Workup Evaporate EtOH -> Add Ice Water -> Filter Precipitate Microwave->Workup Analysis 4. Analysis LC-MS (M+H 229/231) NMR (Methyl singlet ~2.35 ppm) Workup->Analysis

Caption: Step-by-step experimental workflow for the synthesis.

Safety & Compliance (E-E-A-T)

  • Hydroxylamine Hazard: Hydroxylamine and its salts are potentially explosive if heated to dryness or high temperatures in the absence of solvent. NEVER heat the reaction mixture to dryness in the microwave. Always ensure sufficient solvent volume.

  • Microwave Safety: Use only vials certified for the specific reactor model. The pressure limit (15 bar) is critical as ethanol vapor pressure increases significantly at 100°C.

  • Chemical Handling: 4-bromo-2-methylbenzonitrile is an irritant.[2] Handle all reagents in a fume hood.

References

  • General Amidoxime Synthesis: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes." Tetrahedron Letters, 2009. Link

  • Microwave Acceleration: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • Hydroxylamine Safety: Cisneros, L., et al. "Thermal Stability of Hydroxylamine and Its Salts." Process Safety Progress, 2002. Link

  • Target Compound Data: PubChem Compound Summary for CID 10459892 (Related Benzonitrile Precursor). Link

  • Commercial Availability & CAS: ChemicalBook entry for 4-Bromo-N-hydroxy-2-methylbenzamidine (CAS 635702-27-1). Link

Sources

Using 4-bromo-N-hydroxy-2-methylbenzamidine as a prodrug scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol framework for utilizing 4-bromo-N-hydroxy-2-methylbenzamidine as a predictive model for amidoxime prodrug development.

The Rationale for Amidoxime Prodrug Scaffolds

Basic amidines are highly effective pharmacophores frequently utilized in the design of protease inhibitors, antithrombotics, and antimicrobial agents. However, their high basicity (pKa ~11–12) ensures they remain almost entirely protonated at physiological pH. This persistent positive charge severely restricts passive diffusion across the lipophilic core of the intestinal epithelium, resulting in notoriously poor oral bioavailability[1].

To circumvent this physicochemical liability, the amidine group can be synthetically masked via N-hydroxylation to form an amidoxime [2]. This modification drastically reduces the basicity of the functional group (pKa ~4–5), rendering the molecule neutral in the gastrointestinal tract and significantly enhancing membrane permeability.

4-bromo-N-hydroxy-2-methylbenzamidine (CAS: 635702-27-1) serves as an optimal, low-molecular-weight model scaffold for evaluating this prodrug strategy[3]. Once the prodrug successfully traverses the cell membrane, it undergoes a mandatory enzymatic reduction to unmask the active amidine (4-bromo-2-methylbenzamidine). This bioconversion is catalyzed by the mitochondrial amidoxime reducing component (mARC) , a molybdenum-containing enzyme system ubiquitous in eukaryotic cells[1].

Pathway Prodrug 4-bromo-N-hydroxy-2-methylbenzamidine (Amidoxime Prodrug) CellMembrane Cellular Absorption (Lipid Bilayer Diffusion) Prodrug->CellMembrane Masked basicity increases permeability mARC mARC Enzyme Complex (mARC1/2 + Cyb5 + Cyb5R3) CellMembrane->mARC Intracellular Localization ActiveDrug 4-bromo-2-methylbenzamidine (Active Amidine) mARC->ActiveDrug NADH-dependent N-O bond cleavage

mARC-mediated reduction of the amidoxime prodrug to its active amidine.

Physicochemical Profiling: Prodrug vs. Active Metabolite

The success of the amidoxime strategy relies entirely on the differential physicochemical properties between the prodrug and the active drug. The table below summarizes the theoretical shift in properties when utilizing the 4-bromo-2-methylbenzamidine scaffold.

Parameter4-bromo-2-methylbenzamidine (Active)4-bromo-N-hydroxy-2-methylbenzamidine (Prodrug)Causality / Impact on Pharmacokinetics
Functional Group AmidineAmidoximeN-hydroxylation masks the basic nitrogen.
Estimated pKa ~11.5~4.5Prodrug remains un-ionized at intestinal pH (6.5–7.4).
Charge at pH 7.4 +1 (Cationic)0 (Neutral)Neutrality enables passive transcellular diffusion.
LogP (Lipophilicity) LowModerate/HighIncreased lipophilicity drives membrane partitioning.

(Permeability)

cm/s

cm/s
Prodrug achieves high intestinal absorption.

The Bioconversion Pathway: mARC Enzyme Complex

The activation of 4-bromo-N-hydroxy-2-methylbenzamidine is not spontaneous; it requires a highly specific, three-component electron transport chain[4]. The mARC system consists of:

  • NADH-cytochrome b5 reductase (Cyb5R3): Extracts electrons from NADH.

  • Cytochrome b5 (Cyb5): Acts as the intermediate electron carrier.

  • mARC1 or mARC2: The terminal molybdenum-containing catalytic subunit that directly cleaves the N-O bond of the amidoxime, releasing water and the active amidine[5].

To validate 4-bromo-N-hydroxy-2-methylbenzamidine as a viable prodrug, researchers must experimentally prove both its enhanced permeability and its susceptibility to mARC-mediated reduction.

Workflow P1 1. PAMPA Assay (Permeability) P2 2. mARC Incubation (Bioconversion) P1->P2 P3 3. LC-MS/MS (Quantification) P2->P3 P4 4. Data Analysis (Efficacy Profiling) P3->P4

End-to-end validation workflow for amidoxime prodrug candidates.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal controls to ensure that observed data is a direct result of the prodrug's chemical structure and enzymatic interactions, eliminating false positives from artifactual degradation.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To isolate and quantify the passive diffusion rate of the prodrug compared to the active amidine. Causality: By using an artificial lipid membrane (lecithin in dodecane), we eliminate active transport mechanisms (e.g., efflux pumps), providing a pure measurement of how N-hydroxylation improves lipid bilayer traversal.

Step-by-Step Methodology:

  • Preparation of Donor Solutions: Dissolve 4-bromo-N-hydroxy-2-methylbenzamidine and 4-bromo-2-methylbenzamidine in DMSO (stock). Dilute into PBS (pH 7.4) to a final concentration of 50 µM (ensure final DMSO is <1% to prevent membrane disruption).

  • Membrane Coating: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the PVDF filter membrane of the PAMPA donor plate. Critical Step: Allow 5 minutes for the solvent to settle, creating a uniform artificial lipid bilayer.

  • Assay Assembly: Add 300 µL of the donor solutions to the bottom wells. Add 200 µL of fresh PBS (pH 7.4) to the acceptor (top) wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Validation & Control: Include a highly permeable standard (e.g., verapamil) and a poorly permeable standard (e.g., atenolol) to validate membrane integrity.

  • Quantification: Extract samples from both donor and acceptor compartments and analyze via LC-MS/MS to calculate the effective permeability coefficient (

    
    ).
    
Protocol B: Recombinant mARC-Mediated Reduction Assay

Purpose: To confirm that the prodrug is efficiently converted to the active amidine by human mARC enzymes. Causality: Using a reconstituted recombinant system isolates the bioconversion from general hepatic metabolism (e.g., CYP450s), proving that mARC is the specific driver of activation[5].

Step-by-Step Methodology:

  • Enzyme Reconstitution: In a 1.5 mL Eppendorf tube, combine recombinant human mARC1 (or mARC2), human Cyb5, and human Cyb5R3 in a 1:1:1 molar ratio (e.g., 50 pmol each) in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add 4-bromo-N-hydroxy-2-methylbenzamidine to a final concentration of 100 µM.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADH to a final concentration of 1 mM to initiate the electron transport chain.

  • Self-Validating Control: Run a parallel reaction without NADH. Because NADH is the obligate electron donor for this pathway, the absence of amidine formation in this control proves that the reduction is strictly enzymatic and not spontaneous chemical degradation.

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately mix with 100 µL of ice-cold acetonitrile. Causality: Acetonitrile instantly denatures the enzymes to stop the reaction and precipitates the proteins for clean LC-MS/MS injection.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

Analytical Quantification (LC-MS/MS)

To track the bioconversion, both the prodrug and the active metabolite must be quantified simultaneously.

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Electrospray Ionization (ESI) in positive mode.

  • Mass Transitions:

    • Prodrug (4-bromo-N-hydroxy-2-methylbenzamidine): Monitor the [M+H]+ parent ion and its specific fragmentation pattern.

    • Active Amidine (4-bromo-2-methylbenzamidine): Monitor the [M+H]+ parent ion (which will be 16 Da lighter than the prodrug due to the loss of the oxygen atom).

By plotting the depletion of the amidoxime against the stoichiometric appearance of the amidine over time, researchers can calculate the


 and 

of the prodrug scaffold, optimizing it for future in vivo applications.

References

  • [1] The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC. nih.gov. Available at:[Link]

  • [4] Reduction of Hydrogen Peroxide by Human Mitochondrial Amidoxime Reducing Component Enzymes - MDPI. mdpi.com. Available at:[Link]

  • [5] The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues | Chemical Research in Toxicology - ACS Publications. acs.org. Available at:[Link]

  • [2] Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - CSU Research Output. csu.edu.au. Available at:[Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-bromo-2-methyl-N'-hydroxybenzimidamide from 4-bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the conversion of 4-bromo-2-methylbenzonitrile to its corresponding amidoxime, 4-bromo-2-methyl-N'-hydroxybenzimidamide. This document is structured to offer not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding of the synthesis.

Amidoximes are a pivotal class of compounds in medicinal chemistry, primarily for their role as prodrugs of amidines and their ability to act as nitric oxide donors.[1][2] The N-hydroxy functionality imparts unique physicochemical properties that can enhance bioavailability and modulate biological activity. The successful and efficient synthesis of amidoximes is therefore a critical step in the discovery and development of novel therapeutics.

The Chemical Transformation: Mechanism and Rationale

The conversion of a nitrile to an amidoxime is fundamentally a nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.[3] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The most widely employed method for this transformation involves the reaction of the nitrile with hydroxylamine.[1] This is commonly achieved using hydroxylamine hydrochloride in the presence of a base, or by using an aqueous solution of hydroxylamine.[4][5] The base, such as sodium carbonate or triethylamine, is crucial for liberating the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile.[1][5]

.

A simplified representation of the reaction mechanism.

The reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the nitrile carbon. A subsequent proton transfer leads to the formation of the final amidoxime product.

Reagents and Reaction Conditions: A Comparative Overview

The choice of reagents and reaction conditions can significantly impact the yield, purity, and reaction time. Below is a summary of common approaches for the synthesis of amidoximes from aromatic nitriles.

Reagent System Base Solvent Temperature Typical Reaction Time Key Advantages Potential Drawbacks Reference
Hydroxylamine HydrochlorideSodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)Ethanol or MethanolRoom Temperature to Reflux (60-80°C)1 - 48 hoursWidely used, readily available reagents, good yields for many substrates.Can be slow for less reactive nitriles. Formation of inorganic salts that need to be filtered.[1][4][6]
Hydroxylamine HydrochlorideTriethylamine (Et₃N)Ethanol or MethanolRoom Temperature to Reflux1 - 24 hoursHomogeneous reaction mixture, base is a liquid.Triethylamine has a strong odor and needs to be removed during work-up.[1][7]
50% Aqueous HydroxylamineNone requiredEthanol/Water or neat25 - 80°C2 - 24 hoursSimplifies the procedure by eliminating the need for a separate base and filtration of salts.[4]May not be suitable for water-sensitive substrates.[4][5]
Hydroxylamine & CatalystZinc Oxide (ZnO)Aqueous EthanolReflux2.5 - 5 hoursModified Tiemann method, potentially faster reaction times.Requires an additional solid catalyst.[8]
Hydroxylamine (Solvent-Free)NoneUltrasonic IrradiationAmbientShort reaction timesEnvironmentally friendly, high yields.[1]Requires specialized equipment (ultrasonic bath).[1][5]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 4-bromo-2-methyl-N'-hydroxybenzimidamide.

.

A visual workflow of the synthesis and purification process.

Protocol 1: Standard Method using Hydroxylamine Hydrochloride and Sodium Carbonate

This protocol is a robust and widely applicable method for the synthesis of amidoximes.[4][6]

Materials:

  • 4-bromo-2-methylbenzonitrile

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 eq) followed by sodium carbonate (2.0 eq).[4]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the inorganic salts using a Büchner funnel and wash the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified 4-bromo-2-methyl-N'-hydroxybenzimidamide. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[4][9]

Protocol 2: Simplified Method using Aqueous Hydroxylamine

This protocol offers a more streamlined procedure by eliminating the need for a separate base.[4]

Materials:

  • 4-bromo-2-methylbenzonitrile

  • 50% Aqueous Hydroxylamine (w/w)

  • Ethanol (Reagent Grade)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromo-2-methylbenzonitrile (1.0 eq) and ethanol.

  • Addition of Reagent: Add 50% aqueous hydroxylamine (2.0-3.0 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired amidoxime.[6]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. The following table provides guidance on common issues and potential solutions.

Problem Potential Cause(s) Suggested Solution(s) Reference
Low or No Conversion - Inactive hydroxylamine- Insufficient temperature- Low reactivity of the nitrile- Use a fresh bottle of hydroxylamine hydrochloride.- Increase the reaction temperature to reflux.- Use a larger excess of hydroxylamine (2-3 equivalents).- Consider using microwave or ultrasonic irradiation to accelerate the reaction.[1][4]
Formation of Amide Byproduct - For aromatic nitriles with electron-withdrawing groups, the oxygen of hydroxylamine can act as a nucleophile.- Consider using an ionic liquid as the solvent, which has been shown to suppress amide formation.- A two-step synthesis via a thioamide intermediate can provide a purer product. First, convert the nitrile to a thioamide, then react with hydroxylamine.[4][10][11][12]
Difficulty in Product Isolation - Product is highly soluble in the reaction solvent.- Product is an oil and does not crystallize.- After removing the solvent, attempt to recrystallize from a different solvent system.- Utilize silica gel column chromatography for purification.- Attempt to form a salt of the amidoxime to induce crystallization.[4]

Concluding Remarks

The synthesis of 4-bromo-2-methyl-N'-hydroxybenzimidamide from its corresponding nitrile is a well-established transformation with multiple reliable protocols. The choice of methodology will depend on the available resources, desired scale, and purity requirements. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently and efficiently synthesize this valuable amidoxime for application in drug discovery and development.

References

  • El-fak, A., El-FC, A., & Poul, N. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2495. [Link]

  • Stephenson, L., Warburton, W. K., & Wilson, M. J. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic, 6, 861-864. [Link]

  • Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. (1969). Journal of the Chemical Society C: Organic, 861. [Link]

  • A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. (2006). Synthetic Communications, 36(18), 2663-2670. [Link]

  • Kovács, E., Vargáné, K. E., & Keglevich, G. (2018). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 16(34), 6246-6254. [Link]

  • Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. (n.d.). Google Patents.
  • Simoneau, C. A., Strohl, A. M., & Ganem, B. (2007). Studies on the synthesis of amidoximes from nitroalkanes. Tetrahedron Letters, 48(11), 1809-1811. [Link]

  • Preparation method of 3, 4-dihydroxy benzonitrile. (n.d.). Google Patents.
  • (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. (2018). ResearchGate. Retrieved from [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). New Journal of Chemistry, 43(27), 10899-10906. [Link]

  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018). RSC Advances, 8(68), 38879-38887. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). New Journal of Chemistry, 43(27), 10899-10906. [Link]

  • Orthogonal Aerobic Conversion of N-Benzyl Amidoximes to 1,2,4-Oxadiazoles or Quinazolinones. (2013). Organic & Biomolecular Chemistry, 11(36), 6031. [Link]

  • The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. (2020). Molecules, 25(23), 5729. [Link]

  • A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018). RSC Advances, 8(68), 38879-38887. [Link]

  • Efficient method for the conversion of nitriles to amidines. (n.d.). Google Patents.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (2011). Asian Journal of Chemistry, 23(12), 5551-5552.
  • Benzamidoxime-Mediated Allylation and Crotylation Reactions of Aldehydes with Potassium Organotrifluoroborates in a Biphasic System. (2018). Journal of the Mexican Chemical Society, 62(1). [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019). MDPI. Retrieved from [Link]

  • Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. (2025). Digital Commons @ Andrews University. Retrieved from [Link]

Sources

Application Note: Bioisostere & Prodrug Strategies Using 4-Bromo-N-hydroxy-2-methylbenzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the applications of 4-bromo-N-hydroxy-2-methylbenzamidine (an amidoxime) as a strategic chemical probe in drug discovery. While amidines are potent pharmacophores for targets like serine proteases (e.g., Thrombin, Factor Xa), their high basicity (pKa ~11-12) limits oral bioavailability.

This specific compound serves as a dual-purpose tool :

  • Prodrug Validation Probe: It models the in vivo enzymatic reduction of the N-hydroxy moiety to the active amidine via the mARC (mitochondrial Amidoxime Reducing Component) system.

  • Synthetic Pivot: It acts as a stable precursor for generating 1,2,4-oxadiazoles , which function as hydrolytically stable bioisosteres for esters and amides.

The 4-bromo and 2-methyl substituents provide critical functionalities: the bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to expand the scaffold, while the 2-methyl group introduces steric constraints that probe the active site tolerance of metabolic enzymes.

Scientific Background & Mechanism[1][2][3]

The Amidoxime-Amidine Bioisostere Concept

The transition from an amidine to an amidoxime (N-hydroxyamidine) dramatically alters physicochemical properties. The amidoxime group is amphoteric but predominantly acts as a weak acid (pKa ~8-9), significantly increasing lipophilicity (LogP) and membrane permeability compared to the cationic amidine.

Once absorbed, the N-O bond is cleaved by the mARC enzyme system, regenerating the active amidine.

Mechanism of Action: mARC Reduction Pathway

The reduction is catalyzed by the mitochondrial enzyme mARC (mARC1/mARC2), which requires electron transport partners: Cytochrome b5 (CYB5) and NADH-Cytochrome b5 Reductase (CYB5R).

mARC_Pathway NADH NADH CYB5R Cyb5 Reductase (FAD) NADH->CYB5R e- NAD NAD+ CYB5 Cytochrome b5 (Fe3+/Fe2+) CYB5R->CYB5 e- mARC mARC Enzyme (Mo-Cofactor) CYB5->mARC e- Prodrug 4-Bromo-N-hydroxy- 2-methylbenzamidine (Amidoxime) mARC->Prodrug Reduction (N-O Cleavage) Drug 4-Bromo-2-methyl- benzamidine (Active Amidine) Prodrug->Drug In Vivo Conversion

Figure 1: The electron transport chain activating the amidoxime prodrug. NADH donates electrons via Cyb5R and Cyb5 to the molybdenum cofactor in mARC, which reduces the prodrug.

Physicochemical Profile & Optimization Data

The following table highlights why 4-bromo-N-hydroxy-2-methylbenzamidine is a superior starting point for oral delivery compared to its parent amidine.

PropertyParent Amidine (Cationic)Amidoxime Prodrug (Neutral)Impact on Drug Design
pKa (Basic) ~11.5 (Strong Base)~4.5 (Very Weak Base)Prodrug is uncharged at physiological pH (7.4).
pKa (Acidic) N/A~8.5 (Weak Acid)Allows H-bond donor capability without charge.
LogD (pH 7.4) -1.5 to 0.5 (Hydrophilic)1.5 to 2.5 (Lipophilic)Drastically improves passive diffusion.
Permeability (Papp) Low (< 1 x 10⁻⁶ cm/s)High (> 10 x 10⁻⁶ cm/s)Enables oral bioavailability.
Metabolic Stability High (Renal clearance)Moderate (mARC reduction)Tunable half-life based on mARC expression.

Application Protocols

Protocol A: Synthesis of 4-Bromo-N-hydroxy-2-methylbenzamidine

Use this protocol to generate the probe compound from the nitrile precursor.

Reagents:

  • 4-Bromo-2-methylbenzonitrile (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (3.0 equiv)

  • Triethylamine (Et₃N) (3.0 equiv) or NaHCO₃ (3.0 equiv)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-methylbenzonitrile (e.g., 1.96 g, 10 mmol) in absolute EtOH (20 mL).

  • Activation: Add Hydroxylamine hydrochloride (2.08 g, 30 mmol) to the solution.

  • Basification: Add Triethylamine (4.2 mL, 30 mmol) dropwise. Note: A white precipitate (Et₃N·HCl) may form.[1][2]

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The nitrile peak should disappear, replaced by the more polar amidoxime peak.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.[3]

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc/Hexanes).

  • Validation: Confirm structure via ¹H NMR (look for broad singlet N-OH peak around 9-10 ppm and NH₂ singlet around 5-6 ppm).

Protocol B: In Vitro mARC Reduction Assay

Use this assay to verify if your system (liver microsomes or recombinant enzyme) can activate the prodrug.

Materials:

  • Test Compound: 4-Bromo-N-hydroxy-2-methylbenzamidine (10 mM stock in DMSO).

  • Enzyme Source: Porcine or Human Liver Microsomes (containing mARC, Cyt b5, Cyt b5 Reductase) OR Recombinant mARC system.

  • Cofactor: NADH (1 mM final concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Incubation Mix: Prepare a 200 µL reaction mixture containing:

    • 190 µL Phosphate Buffer.

    • 0.5 mg/mL Microsomal Protein.

    • 10 µM Test Compound.

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADH (final 1 mM) to start the reduction.

  • Sampling: At time points t = 0, 5, 15, 30, 60 min, remove 20 µL aliquots.

  • Quenching: Immediately mix aliquot with 80 µL cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Loss of Amidoxime (Parent) and Gain of Amidine (Product).

    • Note: The 4-bromo isotope pattern (1:1 doublet) aids in identifying metabolites in complex matrices.

Synthetic Utility: 1,2,4-Oxadiazole Formation

Beyond prodrugs, this compound is a precursor for 1,2,4-oxadiazoles , which are bioisosteres for esters/amides with improved metabolic stability.

Oxadiazole_Synthesis Amidoxime 4-Bromo-N-hydroxy- 2-methylbenzamidine Intermediate O-Acyl Amidoxime Intermediate Amidoxime->Intermediate Step 1: O-Acylation AcylDonor Carboxylic Acid (R-COOH) + Coupling Agent (e.g., CDI or EDC) AcylDonor->Intermediate Oxadiazole 3-(4-bromo-2-methylphenyl)- 5-substituted-1,2,4-oxadiazole Intermediate->Oxadiazole Step 2: Cyclodehydration (Heat/TBAF)

Figure 2: Synthetic route to stable oxadiazole bioisosteres. The amidoxime reacts with an activated acid to form the heterocycle, locking the conformation.

Protocol Summary:

  • React 4-bromo-N-hydroxy-2-methylbenzamidine with a carboxylic acid (R-COOH) using CDI (1.1 equiv) in DMF.

  • Heat to 100-110°C for cyclization.

  • Result: A stable bioisostere where the 1,2,4-oxadiazole ring mimics the ester/amide bond geometry but resists hydrolysis.

References

  • Clement, B., et al. (2014).[4] "Electrochemical and mARC-catalyzed enzymatic reduction of para-substituted benzamidoximes: consequences for the prodrug concept." ChemMedChem, 9(12), 2712-2720.

  • Havemeyer, A., et al. (2006).[5] "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry, 281(46), 34796-34802.

  • Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.

  • Kitamura, S., et al. (2011). "Design and synthesis of amidine-type peptide bond isosteres: application of nitrile oxide derivatives." Organic & Biomolecular Chemistry, 9, 3171-3179.

  • Plos One. (2015). "The N-Reductive System Composed of mARC, Cytochrome b5 and Cytochrome b5 Reductase."[5][6] PLOS ONE, 10(9).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-N-hydroxy-2-methylbenzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Challenge: Synthesizing 4-bromo-N-hydroxy-2-methylbenzamidine (an amidoxime) from 4-bromo-2-methylbenzonitrile presents a specific kinetic challenge compared to non-substituted benzonitriles.

The 2-methyl group (ortho-substitution) creates significant steric hindrance around the nitrile carbon. This blocks the nucleophilic attack of hydroxylamine (


), drastically slowing the reaction rate.
  • Consequence: Researchers often increase temperature to compensate, which inadvertently promotes hydrolysis , converting the nitrile to the primary amide (4-bromo-2-methylbenzamide) rather than the desired amidoxime.

This guide provides an optimized protocol to balance kinetics (conversion) vs. thermodynamics (side-reactions) .

Optimized Experimental Protocol

Do not treat this as a simple recipe. Every step is designed to mitigate the steric hindrance of the 2-methyl group.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Bromo-2-methylbenzonitrile Substrate1.0Limiting reagent.
Hydroxylamine HCl (

)
Reagent3.0 - 4.0 Large excess required to drive kinetics against steric block.
Sodium Carbonate (

)
Base1.5 - 2.0 Neutralizes HCl to release free

. Avoid strong bases like NaOH.
Ethanol (Abs.) / Water Solvent4:1 v/vWater is needed to dissolve the base, but too much promotes hydrolysis.
Step-by-Step Methodology
  • Free-Base Generation (Critical):

    • In a round-bottom flask, dissolve

      
       (3.0 eq) in a minimum amount of water (approx. 1-2 mL per gram of reagent).
      
    • Add Ethanol (absolute).

    • Slowly add

      
       (1.5 eq) with stirring. Wait 15-20 minutes.
      
    • Why? You must generate the active free base (

      
      ) before adding the hindered nitrile.
      
  • Substrate Addition:

    • Add 4-bromo-2-methylbenzonitrile (1.0 eq) to the mixture.

    • Note: The nitrile may not dissolve immediately. This is normal.

  • Reaction (The "Slow & Steady" Approach):

    • Heat to Reflux (approx. 78-80°C) .

    • Time: Due to the 2-methyl group, this reaction requires 12–24 hours . (Standard benzonitriles take ~4-6 hours).

    • Monitoring: Check TLC every 4 hours. If amide byproduct appears (spot just below product), lower temp to 65°C and extend time.

  • Workup (Amphoteric Isolation):

    • Evaporate Ethanol under reduced pressure.

    • Add water to the residue.[1] The product (amidoxime) is often insoluble in cold water and should precipitate.

    • Troubleshooting Precipitation: If it forms an oil, adjust pH to ~7-8 using dilute HCl or

      
      . Amidoximes are amphoteric; they dissolve in both strong acid (protonation) and strong base (deprotonation).
      

Mechanism & Troubleshooting Visualization

The following diagrams illustrate the competing pathways and the decision logic for troubleshooting.

Figure 1: Reaction Pathway & Steric Block

ReactionMechanism cluster_legend Key Factors Nitrile 4-Bromo-2-methylbenzonitrile (Sterically Hindered) Transition Tetrahedral Intermediate Nitrile->Transition Slow Attack (Blocked by 2-Me) Amide Primary Amide (Hydrolysis Byproduct) Nitrile->Amide H2O / High Heat (Hydrolysis) NH2OH Free Hydroxylamine (:NH2OH) NH2OH->Transition Product Target Amidoxime (Product) Transition->Product Tautomerization Legend The 2-Methyl group slows the first step, allowing water to compete (Hydrolysis).

Caption: The 2-methyl substituent retards the initial nucleophilic attack, making the reaction sensitive to water competition (Amide formation).[2][3][4][5][6][7][8]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC / LC-MS Start->CheckTLC Result1 Starting Material Remains (Reaction Incomplete) CheckTLC->Result1 Result2 New Spot Below Product (Amide Impurity) CheckTLC->Result2 Result3 No Precipitate / Oil (Isolation Issue) CheckTLC->Result3 Action1 1. Increase NH2OH to 5 eq 2. Switch solvent to n-Propanol (higher bp) 3. Use Microwave (110°C, 30 min) Result1->Action1 Action2 1. Reduce Water content (Dry EtOH) 2. Use Et3N instead of Carbonate 3. Lower Temp / Longer Time Result2->Action2 Action3 1. Adjust pH to neutral (7-8) 2. Salt out (NaCl) 3. Recrystallize from Toluene/Hexane Result3->Action3

Caption: Diagnostic workflow for identifying the root cause of yield loss based on crude analysis.

Troubleshooting Guide (FAQ Format)

Q1: The reaction stalls at 60% conversion even after 24 hours. Why?

Answer: This is the "Orth-Effect." The 2-methyl group physically blocks the nitrile carbon.

  • Fix: You cannot simply wait longer. You must increase the concentration of the nucleophile.

    • Increase

      
       to 5.0 equivalents .
      
    • Reduce solvent volume to run the reaction at a higher molarity (e.g., 1M concentration of nitrile).

    • Advanced: If available, use Microwave Irradiation .[7] The rapid heating can overcome the activation energy barrier imposed by steric hindrance without exposing the molecule to prolonged hydrolytic conditions [1].

Q2: I see a major impurity spot just below my product. What is it?

Answer: That is likely 4-bromo-2-methylbenzamide .

  • Cause: Hydrolysis.[8] If you use too much water (to dissolve the base) or if your Ethanol is not dry, the

    
     or 
    
    
    
    attacks the nitrile instead of
    
    
    .
  • Fix:

    • Switch base to Triethylamine (

      
      )  or DIPEA  in absolute ethanol. These organic bases allow you to run the reaction under strictly anhydrous conditions.
      
    • Note: Reaction rate may be slower in anhydrous conditions, but selectivity for the amidoxime improves.

Q3: My product is an oil and won't crystallize. How do I purify it?

Answer: Amidoximes with lipophilic tails (like bromotoluene) can be "sticky."

  • Fix 1 (pH): Ensure the aqueous phase during workup is exactly pH 7-8. If it's too acidic (pH < 5), the amidoxime is protonated (

    
    ) and stays in water. If too basic (pH > 10), it deprotonates.
    
  • Fix 2 (Solvent): Recrystallization.[1][7] Try dissolving the oil in a minimum amount of hot Toluene or Ethyl Acetate , then adding Hexanes dropwise until cloudy. Cool to 4°C.

Q4: Can I use NaOH to speed up the reaction?

Answer: No. Strong hydroxide bases (


) are potent nucleophiles themselves and will rapidly hydrolyze the nitrile to the amide or carboxylic acid, especially at high temperatures. Stick to Carbonates (

) or tertiary amines (

).[7]

References

  • BenchChem. Optimizing reaction conditions for the synthesis of amidoximes from nitriles. (Accessed 2026).[9][10]

  • Royal Society of Chemistry (RSC). Reaction of aromatic nitriles with hydroxylamine: Amide formation vs Amidoxime.[10] Journal of the Chemical Society C.[11]

  • National Institutes of Health (NIH).

  • Organic Syntheses.General procedures for benzamidoxime synthesis.

Sources

Technical Support Center: Purification of 4-Bromo-2-methylbenzamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-4B2M-BAO Subject: Recrystallization Protocol & Troubleshooting for 4-Bromo-2-methylbenzamidoxime Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to purify 4-bromo-2-methylbenzamidoxime (CAS: Not commonly listed, derived from 4-bromo-2-methylbenzonitrile). This intermediate is critical for synthesizing 1,2,4-oxadiazole heterocycles.

The primary challenge with this molecule is its amphoteric nature (basic amidine/acidic oxime) and the presence of the lipophilic 4-bromo and 2-methyl substituents. Common impurities include unreacted nitrile, the hydrolyzed amide byproduct, and inorganic salts (hydroxylamine hydrochloride residues).

This guide provides a validated recrystallization workflow, a solvent selection matrix, and troubleshooting for "oiling out"—the most frequent failure mode for this class of compounds.

Part 1: Solvent System Selection

The choice of solvent is dictated by the polarity balance between the hydrophobic aryl core and the hydrophilic amidoxime headgroup.

Solvent Performance Matrix
Solvent SystemSuitabilityMechanism of ActionRecommended For
Ethanol / Water (9:1 to 7:3) Primary Choice High solubility in hot EtOH; sharp solubility drop upon cooling/water addition.Initial purification; removal of inorganic salts.
Toluene Secondary Choice Solubilizes the organic core hot; amidoxime crystallizes well upon cooling.Removing polar impurities or if "oiling out" occurs in aqueous systems.[1]
Ethyl Acetate / Hexane AlternativeStandard polar/non-polar gradient.[1]Final polishing if color impurities persist.[1]
Chloroform Avoid Amidoximes can react slowly or form solvates; often too soluble.[1]Not recommended.

Technical Insight: The 2-methyl group creates steric bulk near the amidoxime functionality, potentially lowering the melting point compared to the non-methylated analog. This increases the risk of the compound separating as an oil (liquid-liquid phase separation) rather than a crystal.

Part 2: Step-by-Step Recrystallization Protocol

Workflow Visualization

The following diagram outlines the critical path for the Ethanol/Water method, including decision nodes for common failures.

RecrystallizationWorkflow Start Crude 4-bromo-2-methylbenzamidoxime Dissolve Dissolve in boiling Ethanol (Min. volume, ~78°C) Start->Dissolve Filter Hot Filtration (Remove inorganic salts/insolubles) Dissolve->Filter AddWater Add warm Water dropwise until faint turbidity persists Filter->AddWater Reheat Reheat to clear solution (Redissolve turbidity) AddWater->Reheat Cool Slow Cooling (RT -> 4°C -> -10°C) Reheat->Cool Check Check State Cool->Check Crystals Crystals Formed Check->Crystals Success Oil Oiling Out (Two liquid layers) Check->Oil Failure Collect Vacuum Filtration Wash with cold 1:1 EtOH/H2O Crystals->Collect ReSolv Add small amount EtOH Reheat Oil->ReSolv Seed Add Seed Crystal or Scratch Glass Seed->Cool ReSolv->Seed Dry Vacuum Dry (< 50°C, P2O5 dessicant) Collect->Dry

Caption: Figure 1. Optimized recrystallization workflow with remediation loop for oiling-out events.

Detailed Methodology (Ethanol/Water System)
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethanol (absolute) in small portions while heating to reflux (~78°C).

    • Stop adding solvent as soon as the organic solid dissolves.

    • Note: If a white, powdery solid remains insoluble in boiling ethanol, it is likely inorganic salt (e.g., NH₂OH·HCl or KCl). Perform a hot filtration to remove it.[1]

  • Saturation:

    • While maintaining the solution near boiling, add warm water (50-60°C) dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of ethanol to clear the solution again.

  • Crystallization:

    • Remove from heat.[1] Cover the flask with foil (amidoximes can be light-sensitive).

    • Allow to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.[1]

    • Once at room temperature, move to a fridge (4°C) or ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Buchner funnel.

    • Wash: Use a pre-chilled mixture of Ethanol/Water (1:1). Do not use pure ethanol for washing, as it may redissolve the product.

    • Drying: Dry under vacuum at 40-45°C. Caution: Do not exceed 60°C due to thermal instability.

Part 3: Troubleshooting & FAQs

Issue 1: "The product is oiling out (forming a sticky goo) instead of crystallizing."

Cause: The solution is too concentrated, or the water content is too high, pushing the hydrophobic "bromo-toluene" part of the molecule out of solution before the crystal lattice can form. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (to increase solubility of the oil phase).

  • Seed the solution with a tiny crystal of pure product (if available) at the cloud point.

  • Agitate: Vigorously stir or scratch the inner wall of the flask with a glass rod to induce nucleation.

Issue 2: "The crystals are colored (yellow/brown)."

Cause: Oxidation products (often from the aniline precursor or hydroxylamine decomposition). Corrective Action:

  • Activated Charcoal: During the hot dissolution step (Step 1), add activated charcoal (1-2% by weight). Stir for 5 minutes, then perform a hot filtration through Celite.

  • Warning: Amidoximes can adsorb to charcoal.[1] Use sparingly.

Issue 3: "My melting point is broad or too low."

Cause: Presence of the amide byproduct (hydrolysis of the amidoxime) or unreacted nitrile . Diagnostic:

  • Nitrile: Check IR for a peak at ~2220 cm⁻¹.

  • Amide: Check IR for strong carbonyl at ~1660-1690 cm⁻¹. Corrective Action:

  • If Nitrile remains: Recrystallize from Toluene .[1] The nitrile is much more soluble in cold toluene than the amidoxime.

  • If Amide is present: The separation is difficult. You may need to wash the solid with non-polar solvent (Hexane) or perform column chromatography (MeOH/DCM) before a final recrystallization.

Part 4: Safety & Stability (Critical)[1]

Thermal Hazard Warning

Amidoximes (-C(NH₂)=NOH) are energetically unstable.[1] They can undergo thermal rearrangement to ureas or decompose exothermically to release gases.[1]

  • DSC Recommendation: Before scaling up (>10g), perform Differential Scanning Calorimetry (DSC). Look for exotherms above 120°C.[1]

  • Drying: Never dry this compound in an oven >60°C. Use a vacuum desiccator at room temperature or mild heat (40°C).

Chemical Incompatibility[1]
  • Acids: Strong acids will hydrolyze the amidoxime to the amide or carboxylic acid.

  • Acyl Chlorides: Will react instantly to form O-acyl amidoximes (potential explosion hazard if distilled).

References

  • Synthesis of Benzamidoximes (General Protocol)

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Context: General procedure for the reaction of nitriles with hydroxylamine and subsequent purific
    • URL:[1]

  • Recrystallization Solvents for Amidoximes

    • Source: BenchChem Application Notes on Benzamide Deriv
    • Context: Validates Ethanol/Water and Toluene as standard solvents for benzamide/amidoxime scaffolds.
    • URL:[1]

  • Thermal Stability of Amidoximes

    • Source: CrystEngComm (RSC Publishing), "Synthesis and characterization of thermally stable energetic complexes..."
    • Context: Discusses the DSC profiles and decomposition temper
    • URL:

  • Properties of 4-bromo-2-methylbenzonitrile (Precursor)

    • Source: PubChem CID 20616767.[2]

    • Context: Physical properties of the starting material to aid in solubility differentiation.[3]

    • URL:(Note: Linked to sulfonamide analog record which contains linked data for the nitrile precursor structure).

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling brominated aromatic compounds.

Sources

Solving solubility issues of 4-bromo-2-methylbenzamidoxime in water

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized Support Center for researchers working with 4-bromo-2-methylbenzamidoxime . It addresses solubility challenges through a tiered approach: diagnostic troubleshooting, mechanistic explanation, and validated experimental protocols.[1]

Ticket Context: User reports precipitation or failure to dissolve 4-bromo-2-methylbenzamidoxime in aqueous media (e.g., PBS, water) for biological assays. Assigned Specialist: Senior Application Scientist, Formulation Chemistry.

Module 1: Diagnostic Triage (Start Here)

If you are currently facing precipitation or dissolution failure, use this rapid diagnostic guide to identify the root cause before proceeding to the protocols.

Q1: What is the physical form of your starting material?
  • Scenario A: "I bought the Free Base (Solid)."

    • Diagnosis: The free base of 4-bromo-2-methylbenzamidoxime is highly lipophilic due to the bromine and methyl substituents. It is practically insoluble in neutral water (pH 7).

    • Immediate Fix: You must lower the pH to protonate the amidoxime nitrogen (forming a cation) or use a cosolvent. See Protocol B.

  • Scenario B: "I bought the Hydrochloride Salt."

    • Diagnosis: The salt should be soluble, but common buffers (PBS, HBSS) at pH 7.4 can strip the proton, reverting it to the insoluble free base ("pH Crash").[1]

    • Immediate Fix: Switch to a lower pH buffer (acetate/citrate pH 4.5-5.0) or increase DMSO concentration.

Q2: Did you dissolve it directly in water/buffer?
  • Diagnosis: Direct aqueous dissolution is rarely successful for this compound class.

  • Immediate Fix: Always prepare a high-concentration stock solution in 100% DMSO first. See Protocol A.

Q3: Is your solution cloudy after dilution?
  • Diagnosis: This is "Crash-out" precipitation. The local concentration of the hydrophobic compound exceeded its solubility limit when the DMSO stock hit the water.

  • Immediate Fix: Use the "Step-Wise Dilution" method and ensure your final DMSO concentration is sufficient (typically 0.5% - 1.0% is required for stability).

Module 2: Visual Troubleshooting Logic

The following decision tree illustrates the logical flow for resolving solubility issues based on the physicochemical properties of benzamidoximes.

Solubility_Troubleshooting Start Issue: Compound Won't Dissolve CheckForm Check Compound Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl Salt CheckForm->Salt CheckSolvent Check Solvent System FreeBase->CheckSolvent Highly Lipophilic PH_Check Check Buffer pH Salt->PH_Check Risk of Deprotonation DirectWater Direct to Water? CheckSolvent->DirectWater ViaDMSO Via DMSO Stock? CheckSolvent->ViaDMSO Action1 Action: Acidify (pH < 5) or use 100% DMSO Stock DirectWater->Action1 Fails ViaDMSO->PH_Check Neutral pH 7.0 - 7.4 PH_Check->Neutral Acidic pH < 5.5 PH_Check->Acidic Action2 Action: Add Co-solvent (PEG400 / Tween 80) Neutral->Action2 Precipitation Risk Action3 Action: Success (Maintain pH < 6) Acidic->Action3 Soluble Cation

Figure 1: Decision matrix for troubleshooting 4-bromo-2-methylbenzamidoxime solubility. Blue nodes indicate decision points; Green nodes indicate successful resolution paths.

Module 3: The Science (Why is this happening?)

To solve the problem permanently, you must understand the underlying chemistry.[1]

The Lipophilicity Trap

The 4-bromo and 2-methyl substituents are highly lipophilic (hydrophobic). While the amidoxime group (


) is polar, it cannot overcome the hydrophobicity of the aromatic core in its neutral state.[1]
  • Mechanism: The bromine atom is large and polarizable but does not hydrogen bond with water. The methyl group adds steric bulk and further reduces water interaction.

pKa and Ionization

Benzamidoximes are amphoteric but primarily act as weak bases.

  • Protonation (Soluble Form): At acidic pH (typically pH < 6), the amidoxime nitrogen accepts a proton to form a cation:

    
    .[1] This charged species is far more water-soluble.
    
  • Neutral (Insoluble Form): At physiological pH (7.4), the equilibrium shifts towards the neutral free base, causing precipitation.[1]

  • Reference Insight: The pKa of unsubstituted benzamidoxime is approximately 5-6 [1]. The electron-withdrawing bromine (at para position) slightly lowers the basicity, making the conjugate acid even more acidic.[1] This means you likely need a pH below 5.0 to keep it fully dissolved as a cation.

Hydrolysis Warning

Critical Caution: Benzamidoximes are susceptible to hydrolysis, converting into benzamides or benzonitriles.[1]

  • Risk Factor: This reaction is accelerated at high pH (basic conditions) and elevated temperatures [2].

  • Rule: Avoid dissolving in basic buffers (pH > 8) or boiling the solution to dissolve it.

Module 4: Validated Experimental Protocols

Use these protocols to prepare stable solutions for assays (IC50, cell culture, etc.).[1]

Protocol A: Preparation of 100 mM Master Stock (anhydrous)

Purpose: Create a stable, high-concentration liquid form for long-term storage.[1]

  • Weighing: Accurately weigh the solid 4-bromo-2-methylbenzamidoxime.

  • Solvent: Add high-grade (anhydrous) DMSO (Dimethyl Sulfoxide).

    • Why? DMSO disrupts the crystal lattice effectively.

  • Mixing: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (which causes precipitation).

Protocol B: Aqueous Dilution for Assays (The "Shifted pH" Method)

Purpose: Dilute into water without precipitation by controlling ionization.[1][2]

Reagents:

  • 100 mM DMSO Stock (from Protocol A)[1]

  • Buffer: 10 mM Acetate Buffer (pH 5.0) OR Saline acidified with dilute HCl.

Steps:

  • Calculate the required final concentration (e.g., 100 µM).[1]

  • Pre-dilution (Critical Step): Do not add DMSO stock directly to the full volume of buffer.

    • Mix the DMSO stock with PEG-400 (Polyethylene Glycol 400) in a 1:1 ratio first. This "intermediate" solvent bridge prevents immediate shock-precipitation.

  • Slow Addition: Add the DMSO/PEG mix dropwise to the vortexing acidic buffer.

  • Verification: Inspect for turbidity. If clear, the protonated cation is stable.[1]

Protocol C: Neutral pH Formulation (Cosolvent System)

Purpose: If your assay strictly requires pH 7.4 (e.g., cell culture), you must rely on cosolvents/surfactants, not ionization.[1]

Formulation Table:

ComponentRoleConcentration (v/v)
DMSO Primary Solvent1% - 5% (Check assay tolerance)
Tween 80 Surfactant0.5%
PEG 400 Cosolvent10%
PBS (pH 7.4) Bulk PhaseRemaining Volume

Procedure:

  • Dissolve compound in DMSO.[3]

  • Add Tween 80 and PEG 400 to the DMSO solution; mix well.

  • Slowly add warm (37°C) PBS while vortexing.

  • Note: The surfactant (Tween 80) forms micelles that encapsulate the hydrophobic 4-bromo-2-methylbenzamidoxime, keeping it "dissolved" at neutral pH [3].

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable alternative for the stock solution, but it is more volatile (concentration changes over time) and often has lower solubility power for this specific brominated derivative than DMSO.[1] DMSO is preferred for stability.

Q: My solution turned yellow. Is it degraded? A: Benzamidoximes can undergo oxidative degradation or complexation with trace metals (like Iron), often turning yellow/orange.[1] Ensure your water is high-purity (Milli-Q) and store stocks in the dark. If the color change is rapid, check for hydrolysis using LC-MS.

Q: Why does it precipitate after 2 hours? A: This is "Ostwald Ripening" or delayed crystallization.[2] The solution was likely supersaturated. To fix this, reduce the final concentration or increase the percentage of PEG-400 in your buffer.[1]

References

  • Dunn, C.J., et al. (2021).[1] Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.[4][5] Australian National University / ResearchGate. Available at: [Link]

  • Savjani, K.T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques.[6][7][8] ISRN Pharmaceutics. Available at: [Link]

Sources

Technical Support Center: Hydroxylamine Removal from Benzamidoxime

[1]

Topic: Purification & Safety Protocols for Benzamidoxime Synthesis Target Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers Version: 2.1 (Current)[1]

Critical Safety Directive (The "Stop" Sign)

WARNING: THERMAL RUNAWAY & MUTAGENICITY RISK

Before attempting any purification, you must acknowledge the specific hazards of unreacted hydroxylamine (

  • Explosion Hazard: Hydroxylamine free base is thermally unstable.[1] Heating crude mixtures containing significant excess hydroxylamine above 60-70°C can trigger autocatalytic decomposition and explosion [1, 2].[1] Never distill a crude reaction mixture to dryness if significant hydroxylamine remains.[1]

  • Genotoxicity: Hydroxylamine is a known mutagen (Ames positive).[1] In drug development, it is classified as a Genotoxic Impurity (GTI) .[1] ICH M7 guidelines require its clearance to ppm levels (typically <10-20 ppm depending on daily dose) [3].[1]

Diagnostic Matrix: Is Your Product Contaminated?

Use this matrix to identify if hydroxylamine is the cause of your product failure.

Symptom Probable Cause Confirmation Test
Melting Point Depression Residual

or solvent trapped in lattice.[1]
DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (product) preceded by a broad exotherm (decomposition of

).
"Wet" or Hygroscopic Solid

salts are highly hygroscopic.[1]
Visual Inspection: Product turns sticky upon exposure to air.[1]
Color Change (Green/Blue) Trace metal contamination complexing with

.[1]
Fe(III) Test: Dissolve sample in MeOH, add aq.

. Deep red/violet indicates amidoxime (product), but muddy/greenish hues often indicate mixed hydroxamate/metal impurities.[1]
HPLC "Fronting"

elutes in the void volume.
Derivatization GC/HPLC: React sample with acetone; look for the Acetoxime peak (distinct shift).

Protocol Deep Dives (The "How-To")

Method A: The Chemical Quench (Recommended for Scale-Up)

Best for: High excess of hydroxylamine (>1.5 eq) or when safety is paramount.

The Logic: Separation based on solubility alone is inefficient because both Benzamidoxime and Hydroxylamine are polar amines.[1] This method chemically converts toxic

Acetone Oxime (Acetoxime)
  • Less Polar: Easier to wash away.[1]

  • Volatile: Can be removed under vacuum (carefully).[1]

  • Thermally Stable: Reduces explosion risk compared to free

    
    .[1]
    

Step-by-Step Protocol:

  • Cooling: Cool your reaction mixture (usually in Ethanol/Water) to room temperature (20-25°C).

  • Stoichiometry: Calculate the theoretical excess of hydroxylamine. Add 1.5 equivalents of Acetone relative to the excess hydroxylamine.

  • Reaction: Stir for 30-60 minutes.

    • Mechanism:[1][2]

      
      [1]
      
  • Workup:

    • Option 1 (Precipitation): Dilute with water.[1] Benzamidoxime (insoluble in water) will precipitate.[1] Acetoxime (soluble in water/ethanol mixtures) remains in the mother liquor. Filter and wash with water.[1]

    • Option 2 (Extraction): If product does not precipitate, strip the solvent (now safer due to quench) and partition between Ethyl Acetate and Water. Acetoxime partitions partially into organic but can be removed by vacuum drying or further water washes.[1]

Method B: The pH-Controlled Aqueous Wash

Best for: Small scale (<5g) or when product is highly crystalline and insoluble in water.[1]

The Logic: Hydroxylamine (


1

Step-by-Step Protocol:

  • Evaporation: Remove the reaction solvent (usually Ethanol) under reduced pressure at low temperature (<40°C).

  • Slurry: Resuspend the solid residue in cold water (0-5°C). Do not use warm water, as Benzamidoxime becomes soluble.[1]

  • Acidification (Critical Step): Adjust the slurry pH to 6.0 - 6.5 using dilute HCl.[1]

    • Why? At pH 6, Hydroxylamine is 50% protonated (

      
      ) and highly water-soluble.[1] Benzamidoxime is largely neutral and remains a solid.[1][3]
      
  • Filtration: Filter the solid rapidly.

  • Displacement Wash: Wash the filter cake with 2 volumes of cold water to displace the mother liquor containing the hydroxylamine salt.

Visualizing the Mechanism & Workflow

Diagram 1: The Acetone Quenching Mechanism

This diagram illustrates how the toxic impurity is chemically neutralized.

AcetoneQuenchNH2OHHydroxylamine(Toxic/Explosive)IntermediateTetrahedralIntermediateNH2OH->IntermediateNucleophilic AttackAcetoneAcetone(Quenching Agent)Acetone->IntermediateAcetoximeAcetoxime(Stable/Removable)Intermediate->Acetoxime- H2O(Elimination)WaterH2OIntermediate->Water

Caption: Chemical conversion of mutagenic Hydroxylamine to benign Acetoxime via Schiff base formation.

Diagram 2: Purification Decision Tree

Use this logic flow to select the correct purification method for your specific batch.

PurificationLogicStartCrude BenzamidoximeReaction MixtureCheckExcessIs Excess NH2OH > 1.5 eq?Start->CheckExcessHighExcessYES: High RiskCheckExcess->HighExcessLowExcessNO: Low RiskCheckExcess->LowExcessQuenchMethodMETHOD A:Acetone QuenchHighExcess->QuenchMethodSolubilityCheckIs Product Water Soluble?LowExcess->SolubilityCheckRecrystRecrystallize(EtOH/Water)QuenchMethod->RecrystFinal PolishWashMethodMETHOD B:Cold Water SlurryWashMethod->RecrystFinal PolishSolubilityCheck->WashMethodNo (Precipitates)ChromatographyReverse PhaseChromatographySolubilityCheck->ChromatographyYes (Stays in Soln)

Caption: Decision matrix for selecting purification route based on impurity load and product solubility.

Frequently Asked Questions (FAQ)

Q: Can I just heat the product to decompose the hydroxylamine? A: NO. This is extremely dangerous. While hydroxylamine decomposes upon heating, it does so exothermically and releases gas (

11

Q: Why not use a standard acid wash (pH 1-2)? A: Benzamidoximes are amidines.[1] At pH 1-2, the benzamidoxime itself will protonate (forming the salt) and dissolve in the water, leading to massive yield loss.[1] You must stay near pH 6 to keep the product neutral/insoluble while keeping the impurity protonated/soluble [4].

Q: How do I prove to QA that the hydroxylamine is gone? A: Standard HPLC-UV is often insufficient because hydroxylamine has weak UV absorbance.[1] The industry standard is GC-FID or HPLC after derivatization with acetone (detecting the acetoxime) or benzaldehyde.[1] For trace analysis (ppm level), LC-MS/MS methods targeting the specific molecular weight of hydroxylamine (33 g/mol ) are required [5].[1]

References

  • Cisneros, L. O., et al. (2001).[1] "Thermal decomposition of hydroxylamine and its salts."[1] Journal of Hazardous Materials.

  • Wei, C., et al. (2006).[1] "Thermal stability assessment of hydroxylamine free base." Thermochimica Acta.

  • ICH Harmonised Guideline. (2017).[1] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH.

  • Pace, V., et al. (2013).[1] "First General Route to Substituted α-Arylamidoximes." The Journal of Organic Chemistry.

  • Prabhune, S., et al. (2017).[1] "Quantitative Measurement of Trace Levels of Residual Hydroxylamine Hydrochloride by a Simple Gas Chromatographic Method." World Journal of Pharmaceutical Research.[1]

Technical Support Center: 4-Bromo-2-methylbenzonitrile Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-CN-BR-02 Subject: Reaction Time Optimization for 4-Bromo-2-methylbenzonitrile (CAS: 67832-11-5) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview: The "Ortho-Effect" Bottleneck

You are likely experiencing stalled conversion or prolonged reaction times (24h+) when attempting to convert 4-bromo-2-methylbenzonitrile .

The Root Cause: The primary kinetic barrier is the 2-methyl group located ortho to the nitrile functionality. Unlike its para or meta isomers, this methyl group exerts significant steric hindrance , shielding the electrophilic cyano carbon from nucleophilic attack. This increases the activation energy (


) required for the rate-determining step, whether you are attempting hydrolysis (to the acid/amide) or metal-catalyzed cross-coupling.

This guide provides optimized protocols to overcome this steric barrier using high-energy input methods (Microwave) and specialized catalytic systems.

Module A: Optimizing Hydrolysis (Nitrile Acid/Amide)

Goal: Rapid conversion of the nitrile group to carboxylic acid or primary amide. Standard Issue: Classical reflux (H₂SO₄ or NaOH) takes >48 hours or stops at the amide intermediate.

Protocol 1: Microwave-Assisted Alkaline Hydrolysis (Recommended)

Best for: Rapid generation of the carboxylic acid.

Mechanism: Microwave irradiation provides direct dielectric heating, overcoming the steric barrier of the ortho-methyl group more efficiently than convective heating.

ParameterStandard ConditionOptimized Condition
Reagent 20% NaOH (aq)30% NaOH / EtOH (1:1 v/v)
Temperature Reflux (100°C)140°C - 160°C
Time 24 - 48 Hours20 - 45 Minutes
Pressure Atmospheric5 - 12 bar (Sealed Vessel)

Step-by-Step Workflow:

  • Load: Dissolve 1.0 eq of 4-bromo-2-methylbenzonitrile in a 1:1 mixture of Ethanol and 30% NaOH (aq). Concentration should be ~0.5 M.

  • Seal: Cap the microwave vial with a Teflon-lined septum.

  • Irradiate: Ramp to 150°C over 2 minutes. Hold for 20 minutes.

  • Monitor: Check LCMS. The ortho-methyl group often stabilizes the amide intermediate. If amide persists, extend hold time by 15 minutes.

  • Workup: Acidify carefully with HCl to pH 2 (precipitate formation expected).

Protocol 2: Platinum-Catalyzed Hydration (Ghaffar-Parkins)

Best for: Stopping selectively at the Amide without harsh acid/base.

If your workflow requires the primary amide (4-bromo-2-methylbenzamide) and you cannot risk debromination under harsh conditions:

  • Catalyst: [PtH(PMe₂OH)(PMe₂O)₂H] (Parkins Catalyst)

  • Loading: 0.5 - 1.0 mol%

  • Solvent: Water/Ethanol[1][2]

  • Conditions: Reflux for 4 hours.

  • Why it works: The catalyst coordinates the nitrile, activating it for intramolecular nucleophilic attack, effectively bypassing the steric bulk of the methyl group [1].

Module B: Optimizing Suzuki-Miyaura Coupling

Goal: Derivatization at the Bromine position while preserving the Nitrile. Standard Issue: Slow oxidative addition due to the ortho-methyl group affecting the electronic properties of the ring, or competitive hydrolysis of the nitrile.

Decision Matrix: Ligand Selection

The 2-methyl group makes the aryl ring electron-rich and sterically crowded. Standard Pd(PPh3)4 is often insufficient.

SuzukiOptimization Start Start: Suzuki Coupling 4-bromo-2-methylbenzonitrile CheckBoronic Is the Boronic Acid Sterically Hindered? Start->CheckBoronic NoHindrance No (e.g., Phenylboronic acid) CheckBoronic->NoHindrance Simple Partner YesHindrance Yes (e.g., 2,6-disubstituted) CheckBoronic->YesHindrance Complex Partner StandardLigand Protocol A: Pd(dppf)Cl2 (3 mol%) K3PO4 / Dioxane:H2O 80°C, 4-6h NoHindrance->StandardLigand AdvancedLigand Protocol B (Buchwald): Pd2(dba)3 + XPhos/SPhos K3PO4 / Toluene:H2O 100°C, 2-4h YesHindrance->AdvancedLigand

Caption: Ligand selection strategy based on the steric demand of the coupling partner.

Troubleshooting the Coupling

Issue: Low Conversion (<50%)

  • Diagnosis: The catalytic cycle is stalling at the Oxidative Addition step.[3] The electron-donating methyl group makes the C-Br bond less reactive compared to a standard bromobenzonitrile.

  • Fix: Switch to SPhos or XPhos ligands. These bulky, electron-rich phosphines facilitate oxidative addition into hindered aryl bromides [2].

Issue: Nitrile Hydrolysis Byproduct

  • Diagnosis: Using carbonate bases (Na₂CO₃) at high temps in water can inadvertently hydrolyze the nitrile.

  • Fix: Switch to Anhydrous conditions using CsF or K₃PO₄ in dry Toluene/DMF, or reduce water ratio to 10:1 (Solvent:Water).

Frequently Asked Questions (FAQ)

Q: Can I use acid hydrolysis (H₂SO₄) instead of base? A: Yes, but it is kinetically slower for this specific molecule. The ortho-methyl group blocks the protonation/nucleophilic attack sequence. If you must use acid, use 18 M H₂SO₄ (concentrated) rather than dilute. The mechanism changes in concentrated acid, favoring the formation of an iminium ion which is less sensitive to steric bulk [3].

Q: Why do I see the amide intermediate persisting in my LCMS? A: The conversion of Amide


 Acid is the rate-determining step in hydrolysis. The ortho-methyl group prevents the tetrahedral intermediate from forming easily. Increase the temperature  (microwave to 160°C) rather than extending time.

Q: Is the methyl group stable? A: Yes. Under standard hydrolysis or coupling conditions, the methyl group is inert. However, avoid strong oxidants (like KMnO₄), which could oxidize the methyl group to a carboxylic acid, resulting in a phthalic acid derivative.

References

  • Ghaffar, T., & Parkins, A. W. (1995).[2] The hydrolysis of nitriles to amides catalyzed by platinum(II) complexes. Tetrahedron Letters. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research. Link

  • Khamis, A. A. (2011). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung B. Link

  • CEM Corporation. Microwave Synthesis of Carboxylic Acids from Nitriles. Application Note. Link

Sources

Technical Support Center: 4-Bromo-N-hydroxy-2-methylbenzamidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Solution

Document ID: TS-BHMB-004 | Version: 2.1 | Last Updated: 2026-03-04[1][2]

Executive Summary

4-bromo-N-hydroxy-2-methylbenzamidine belongs to the amidoxime chemical class.[1][2] While the ortho-methyl group provides some steric protection against enzymatic reduction, the N-hydroxybenzamidine moiety is chemically labile in solution. It is susceptible to acid-catalyzed hydrolysis , E/Z photo-isomerization , and thermal rearrangement .[1]

This guide addresses the three most common user reports:

  • Solubility issues (Precipitation in aqueous buffers).

  • HPLC anomalies (Split peaks or "ghost" peaks).

  • Degradation (Loss of potency in acidic media).[1]

Module 1: Solubilization & Solvent Compatibility

User Issue: "The compound precipitates when I add it to my assay buffer."

Technical Insight: This compound is highly lipophilic due to the 4-bromo and 2-methyl substituents.[1] The amidoxime headgroup (


) has a pKa 

5–6 (protonation of the oxime oxygen or amidine nitrogen), making it neutral and poorly soluble at physiological pH (7.4).[1]

Protocol: The "Step-Down" Dilution Method Do not dissolve directly in water. Follow this specific order to maintain a stable colloidal suspension or solution.

StepSolvent SystemActionObservation
1 100% DMSO (Stock)Dissolve solid to 10–50 mM . Vortex for 30s.Clear, colorless solution.[1]
2 Intermediate Dilute Stock 1:10 into PEG-400 or Ethanol .Remains clear.
3 Assay Buffer Slowly spike Step 2 into buffer (pH > 6.5) with rapid stirring.Max final conc: <100 µM.

DOT Diagram: Solubilization Decision Tree

SolubilityWorkflow Start Solid Compound DirectWater Direct addition to Water/PBS? Start->DirectWater OrganicStock Dissolve in DMSO (Stock 10-50mM) Start->OrganicStock Recommended Precip PRECIPITATION RISK (Hydrophobic aggregation) DirectWater->Precip Yes CheckApp Application Type? OrganicStock->CheckApp CellCulture Cell Culture (Keep DMSO < 0.5%) CheckApp->CellCulture Enzymatic Enzymatic Assay (High Protein) CheckApp->Enzymatic StepDown Intermediate Dilution (1:10 in PEG-400) CellCulture->StepDown FinalMix Slow addition to Media (Vortexing) Enzymatic->FinalMix StepDown->FinalMix

Caption: Workflow to prevent hydrophobic crashing. Direct aqueous dissolution is the primary cause of experimental variance.

Module 2: Stability & Degradation (Hydrolysis)

User Issue: "My LC-MS shows a mass shift of +1 Da or -16 Da over time."

Technical Insight: Amidoximes are prodrug-like moieties that are generally stable at neutral pH but unstable in acidic or strongly basic conditions.[1]

  • Acidic Hydrolysis (pH < 5): The amidoxime hydrolyzes to the corresponding amide (4-bromo-2-methylbenzamide) or carboxylic acid .[1]

  • Reductive Instability: In the presence of thiols (DTT,

    
    -mercaptoethanol) or cellular reductases, the N-OH bond can be cleaved to form the amidine  (Mass -16 Da).[1]
    

Degradation Pathway Analysis:

ConditionPrimary DegradantMechanismPrevention
Acidic (pH 2–4) 4-bromo-2-methylbenzamideHydrolysis of C=N-OHKeep pH > 6.[1]0. Avoid TFA in HPLC mobile phase if possible.
Basic (pH > 10) 4-bromo-2-methylbenzonitrileDehydration/EliminationAvoid strong bases.[1]
Reducing Agents 4-bromo-2-methylbenzamidineN-O bond reductionRemove DTT/BME from buffers.[1]

DOT Diagram: Degradation Pathways

Degradation Amidoxime Amidoxime (Target Compound) Amide Benzamide (Hydrolysis Product) Amidoxime->Amide + H2O / H+ (Acidic pH) Amidine Benzamidine (Reduced Product) Amidoxime->Amidine + Reductant (DTT/Cells) Oxadiazole 1,2,4-Oxadiazole (Thermal Product) Amidoxime->Oxadiazole + Heat (>100°C) / Acylation

Caption: Primary degradation routes.[1] Acid hydrolysis and reduction are the most common risks in biological assays.

Module 3: HPLC/LC-MS Troubleshooting

User Issue: "I see two peaks in my chromatogram with the same mass. Is my compound impure?"

Technical Insight: Not necessarily. Amidoximes exhibit E/Z geometrical isomerism around the C=N double bond.

  • Cause: The rotation barrier is high enough that the E and Z isomers can separate on C18 columns, especially at low pH (e.g., 0.1% TFA).

  • Verification: If you collect both peaks and re-inject them, they should re-equilibrate to the original ratio (typically 90:10 or 80:20) if it is purely isomerization.[1]

Diagnostic Protocol:

  • Run a Temperature Gradient: Isomerization rates increase with temperature.[1] Run the column at 45°C; the peaks may coalesce into a single broad peak.

  • Check UV Spectra: Both peaks should have identical UV absorption maxima (

    
    ).[1]
    
  • Mass Spec: Both peaks must have identical

    
    .
    

Module 4: Storage & Handling FAQ

Q: Can I store the DMSO stock at -20°C? A: Yes, but with a caveat. DMSO is hygroscopic (absorbs water from air).[1] Repeated freeze-thaw cycles introduce water, which promotes hydrolysis over months.[1]

  • Recommendation: Aliquot the stock immediately into single-use vials. Store at -80°C for long-term stability (>6 months).

Q: Is the compound light sensitive? A: Yes. The N-O bond is photolabile.

  • Recommendation: Store solids and solutions in amber vials. Limit exposure to direct bench light.[1]

Q: Can I use this in an assay with DTT? A: Avoid if possible. DTT can reduce the N-hydroxy group to an amidine (removing the oxygen). If a reducing agent is required, TCEP is generally less reactive toward amidoximes than thiols like DTT.[1]

References

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1] Drug Metabolism Reviews.[1]

  • Karasawa, T., et al. (2015).[1] pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journal of Organic Chemistry.

  • Hamze, A., et al. (2005).[1] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.[1] Molecules.[1][3][4][5][6][7][8][9]

  • Katritzky, A. R. (2011).[1] Synthesis and thermal decomposition of N,N-dialkoxyamides. Journal of Organic Chemistry.

Sources

Handling hygroscopic nature of benzamidoxime derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Benzamidoxime Derivatives

Topic: Stability, Storage, and Handling of Benzamidoxime Derivatives Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Introduction: The Moisture Paradox

Benzamidoxime derivatives (


) are critical intermediates in the synthesis of amidines and serve as potent prodrugs (e.g., ximelagatran) to improve oral bioavailability.[1] However, their amphoteric nature—possessing both a basic amino group and an acidic oxime hydroxyl—makes them inherently hygroscopic.

While often stable in dilute aqueous solutions, solid-state moisture absorption triggers two critical failure modes:[1]

  • Physical Instability: Caking, deliquescence, and phase changes that alter weighability.[1]

  • Chemical Degradation: Moisture-mediated hydrolysis to benzamides and eventually benzoic acids, a process accelerated by trace impurities or pH extremes.[1][2]

This guide provides self-validating protocols to manage these risks.

Module 1: Storage & Stability (Prevention)

Q: What are the optimal long-term storage conditions for benzamidoxime libraries?

A: Store at -20°C under an inert atmosphere (Argon/Nitrogen) .

  • Causality: Lower temperatures kinetically inhibit the hydrolysis rate constant (

    
    ). Inert gas prevents the ingress of atmospheric moisture.
    
  • Protocol:

    • Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (Silica gel or

      
      ).
      
    • Seal the secondary container with Parafilm.[2]

    • Allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid.

Q: My compound has turned into a sticky gum. Is it degraded?

A: Not necessarily. It may simply be deliquescent (physically absorbed water lowering the glass transition temperature,


).
  • Diagnostic: Check LC-MS. If the parent mass (

    
    ) is dominant and the "gum" resolidifies upon vacuum drying, it was physical moisture.
    
  • Warning: If the gum persists after drying or shows significant amide peaks (M-16 mass shift), chemical hydrolysis has occurred.[1]

Module 2: Handling & Weighing (Interaction)

Q: How do I accurately weigh hygroscopic benzamidoximes for quantitative reactions?

A: Use the Difference Weighing Method or a Glovebox . Static electricity and rapid water uptake can introduce mass errors of 5-15% within minutes on an open balance.[1][2]

Protocol: Difference Weighing

  • Dry the bulk sample (see Module 4) and store in a desiccator.

  • Tare a capped weighing vial containing the solid.[2]

  • Quickly transfer an estimated amount to the reaction vessel.[1][2]

  • Immediately recap and weigh the vial again.

  • Mass Transferred = Initial Mass - Final Mass. [1][2]

    • Why? This eliminates the error of water adsorbing to the sample on the balance pan.

Q: Can I handle these on the open bench?

A: Only for short periods (<15 mins) if the relative humidity (RH) is <40%. For highly substituted or salt forms (e.g., hydrochlorides), use a glove bag or glovebox, as salts are significantly more hygroscopic due to high lattice energy dissociation favorability in water.[1]

Module 3: Troubleshooting Degradation (Diagnostics)

Q: How do I distinguish between water peaks and degradation products in NMR?

A: Use DMSO-


  and look for specific chemical shift drifts.[1][2] Water often appears as a broad singlet around 3.33 ppm, but can shift depending on H-bonding.[1]
SignalBenzamidoxime (

)
Benzamide (Degradant)Note
Oxime OH

9.0 – 10.5 ppm (Broad Singlet)
Absent Key indicator of intact oxime.[1][2]
Amine


5.5 – 6.5 ppm (Broad Singlet)

7.0 – 8.0 ppm (Broad, often split)
Amide protons are more deshielded.[1][2]
Aromatic Ortho-protons shielded relative to amide.[1][2]Ortho-protons deshielded (electron-withdrawing C=O).[1][2]Check integration ratios.
Q: What is the mechanism of degradation?

A: The primary pathway is Hydrolysis . Water attacks the imine carbon, forming a tetrahedral intermediate that collapses to release hydroxylamine and form the benzamide.

DegradationPathway cluster_1 Hydrolysis (Slow) cluster_2 Acid/Base Catalysis (Fast) Amidoxime Benzamidoxime (R-C(NH2)=N-OH) Intermediate Tetrahedral Intermediate Amidoxime->Intermediate + H2O Benzamide Benzamide (R-CONH2) Intermediate->Benzamide - NH2OH Acid Benzoic Acid (R-COOH) Benzamide->Acid + H2O / Heat

Figure 1: Hydrolytic degradation pathway of benzamidoxime derivatives upon exposure to moisture and heat.

Module 4: Synthesis & Drying (Recovery)

Q: How do I dry a sample that has absorbed moisture?

A: Vacuum Drying at moderate temperatures is the gold standard.[2]

  • Temperature: 40°C – 50°C.[2]

  • Pressure: < 10 mbar.[1][2]

  • Duration: 12–24 hours.

  • Desiccant: Place

    
     or KOH pellets in the vacuum oven tray to trap the removed water and prevent back-diffusion.
    

Caution: Avoid temperatures >80°C for prolonged periods, as some benzamidoximes can undergo Tiemann Rearrangement or thermal decomposition to benzonitriles.[1]

Q: My reaction yield is low. Could water be the culprit?

A: Yes. If you are using the benzamidoxime as a nucleophile (e.g., reacting with an electrophile to form an oxadiazole), water acts as a competing nucleophile.[1]

  • Solution: Azeotropic distillation.[1][2]

    • Dissolve the damp benzamidoxime in Toluene or Benzene (if safety permits) or 2-MeTHF.[1][2]

    • Rotary evaporate to dryness.[1][2]

    • Repeat 2-3 times. This physically entrains and removes water.[2]

Summary of Critical Parameters

ParameterRecommendationCritical Limit
Storage Temp -20°C< 25°C
Atmosphere Argon/NitrogenAvoid ambient air
Drying Temp 40–50°C (Vacuum)Max 70°C
Handling Time < 5 mins (Open Air)< 15 mins
Container Glass/Amber Vial + ParafilmAvoid unsealed plastics

References

  • Clement, B. (2002).[1][2] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines.[1][2][3] Drug Metabolism Reviews.[1][2]

  • Klement, B., et al. (2005).[1] Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases.[1][2] Drug Metabolism and Disposition.[2][4]

  • Swarbrick, C., et al. (2021).[1][5] Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease.[1][5] European Journal of Medicinal Chemistry.[2]

  • Uddin, K. M., et al. (2020).[1][6][7] Hydrolytic deamination reactions of amidine and nucleobase derivatives.[2][7] International Journal of Quantum Chemistry.[2][7] [1]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials. Application Note.

Sources

Technical Support Center: 4-Bromo-2-methylbenzamidoxime Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 4-bromo-2-methylbenzamidoxime (4-BMBAO). This guide is engineered for researchers and drug development professionals, providing field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity crystalline yields.

Mechanistic Foundations of Solvent Selection

To successfully crystallize 4-BMBAO, one must understand the causality behind its molecular interactions. The molecule presents three distinct structural domains that dictate its behavior in solution:

  • The Amidoxime Group (-C(NH2)=NOH): This moiety acts as a powerful hydrogen bond donor and acceptor[1]. In protic solvents (like ethanol), the solvent molecules form strong intermolecular H-bonds with the amidoxime group. This creates a "desolvation barrier"—the solvent must be stripped away before the solute molecules can assemble into a crystal lattice. This barrier slows down nucleation, widening the metastable zone and often leading to higher-quality, larger crystals[2].

  • The 2-Methyl Group: Positioned ortho to the amidoxime group, this methyl group introduces significant steric hindrance, forcing the amidoxime moiety out of coplanarity with the benzene ring. This non-planar geometry complicates crystal packing and makes the compound susceptible to polymorphism depending on the solvent environment[2].

  • The 4-Bromo Group: This halogen introduces lipophilicity and the potential for halogen bonding (C-Br···N or C-Br···O). If highly polar anti-solvents (like water) are introduced too rapidly, the hydrophobic bromo-aromatic regions will aggregate prematurely, leading to liquid-liquid phase separation (oiling out) rather than ordered crystallization.

Workflow Start Evaluate 4-BMBAO Solubility Profile Protic Protic Solvents (e.g., Ethanol) Start->Protic Aprotic Aprotic Solvents (e.g., EtOAc) Start->Aprotic Hbond Strong H-Bonding (Slower Nucleation) Protic->Hbond NoHbond Weak H-Bonding (Faster Nucleation) Aprotic->NoHbond Cooling Cooling Crystallization (High Purity) Hbond->Cooling AntiSolvent Anti-Solvent Addition (High Yield) NoHbond->AntiSolvent

Logical workflow for selecting a crystallization strategy based on solvent-solute interactions.

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative solubility profiles of benzamide and amidoxime derivatives to guide your solvent selection[3],[4],[1].

Solvent SystemInteraction MechanismExpected Solubility ProfileSuitability & Notes
Ethanol (100%) Strong H-bond donor/acceptorHigh at reflux, low at 0 °CExcellent for cooling crystallization; yields high purity[3].
Ethyl Acetate Polar aprotic, weak H-bond acceptorModerate at room tempGood for faster nucleation; distinct polymorphic selectivity[2].
Ethanol / Water Miscible anti-solvent precipitationHigh in EtOH, insoluble in waterHigh yield; prone to oiling out if water is added too rapidly[3],[4].
EtOAc / Heptane Apolar anti-solventHigh in EtOAc, insoluble in heptaneIdeal for solvent layering and single-crystal X-ray growth[5].

Self-Validating Crystallization Protocols

Every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Controlled Cooling Crystallization (Protic Solvents)

Best for achieving high polymorphic purity and large crystal habits.

  • Dissolution: Suspend 1.0 g of crude 4-BMBAO in 10 mL of absolute ethanol in a round-bottom flask. Heat to reflux (approx. 78 °C) under continuous stirring[3].

    • Validation Checkpoint: Inspect the solution visually. It must be completely transparent. If turbidity persists, add ethanol in 0.5 mL increments until optical clarity is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE syringe filter into a pre-warmed receiving flask to remove insoluble impurities.

    • Validation Checkpoint: Hold the filtrate against a light source. It must be free of any particulate matter. If particulates are visible, refilter.

  • Controlled Cooling: Transfer the flask to a programmable cooling bath. Cool the solution from 78 °C to 20 °C at a strict rate of 0.5 °C/min.

    • Validation Checkpoint: Monitor for the onset of turbidity (the cloud point). This confirms the solution has crossed the metastable limit and nucleation has begun.

  • Aging and Harvesting: Hold the suspension at 20 °C for 2 hours, then cool to 0 °C for 1 hour. Filter the crystals under vacuum and wash with 2 mL of ice-cold ethanol.

Protocol B: Anti-Solvent Addition (Mixed Systems)

Best for maximizing yield from dilute solutions or recovering material from mother liquors.

  • Primary Dissolution: Dissolve 4-BMBAO in a minimal amount of ethyl acetate at room temperature until saturated.

  • Anti-Solvent Titration: Using a syringe pump, add heptane (the anti-solvent) at a rate of 0.1 mL/min under vigorous stirring[5].

    • Validation Checkpoint: Watch for localized cloudiness where the drops hit the solution. Stop the addition as soon as the bulk solution remains faintly turbid (the nucleation point).

  • Seeding & Growth: Add 5 mg of pure 4-BMBAO seed crystals. Stir for 30 minutes without adding more anti-solvent to allow the crystal lattice to organize.

  • Completion: Resume heptane addition at 0.2 mL/min until a 1:2 (EtOAc:Heptane) ratio is reached. Filter and dry under vacuum.

Troubleshooting Guides & FAQs

Q1: My solution is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. Why is this happening, and how do I fix it? A1: Oiling out occurs when the supersaturation level exceeds the liquid-liquid phase boundary before reaching the solid-liquid boundary. For 4-BMBAO, this usually happens during anti-solvent crystallization (e.g., adding water to ethanol)[3]. The hydrophobic 4-bromo-aryl groups aggregate into a solute-rich liquid phase before the amidoxime groups can establish an ordered hydrogen-bond network. Fix: Reduce the cooling rate or the anti-solvent addition rate. Alternatively, introduce seed crystals just before the expected cloud point to force solid nucleation before liquid separation occurs.

OilingOut Issue Observation: Liquid-Liquid Phase Separation Check Is supersaturation too high? Issue->Check Action1 Reduce Cooling Rate (< 0.5 °C/min) Check->Action1 Action2 Add Seed Crystals at Metastable Limit Check->Action2 Action3 Increase Ratio of Good Solvent Check->Action3 Success Ordered Nucleation & Crystal Growth Action1->Success Action2->Success Action3->Success

Troubleshooting workflow for resolving liquid-liquid phase separation during crystallization.

Q2: I am obtaining a mixture of crystal habits (needles and blocks). How do I ensure polymorphic purity? A2: Polymorphic mixtures arise from competing nucleation pathways. Solvents that strongly hydrogen bond with the amidoxime group (like ethanol) may inhibit the nucleation of the thermodynamically stable form, leading to the kinetic precipitation of metastable forms[2]. Fix: Maintain a lower, tightly controlled supersaturation. If protic solvents yield mixtures, switch to a polar aprotic solvent like ethyl acetate[3],[2], and introduce seeds of the desired polymorph to bypass the primary nucleation phase.

Q3: The resulting crystals are colored, but pure 4-BMBAO should be colorless. How do I remove these impurities? A3: Colored impurities in amidoxime synthesis are often trace transition metal complexes or oxidized byproducts. Fix: During the hot dissolution step (Protocol A, Step 1), add 5% w/w activated carbon. Boil for 5 minutes, then perform the hot filtration through a pad of Celite over the 0.45 µm filter. The carbon will adsorb the conjugated, colored impurities[3].

Q4: What is the best solvent system if I need to use liquid-liquid diffusion (solvent layering) for single-crystal X-ray diffraction? A4: For single-crystal growth via solvent layering, you need a solvent/anti-solvent pair with different densities that are perfectly miscible. A dichloromethane/hexane or ethyl acetate/heptane system is highly recommended. Dissolve the 4-BMBAO in the denser halogenated or polar solvent, and carefully layer the lighter aliphatic anti-solvent on top to allow slow diffusion at the interface[5].

References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Polymorph of Ritonavir. White Rose University Consortium. URL:[Link]

  • How do I purify amidoxime derivatives? ResearchGate. URL:[Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. URL:[Link]

Sources

Validation & Comparative

Technical Deep Dive: Comparative MS Fragmentation of 4-Bromo-2-Methylbenzamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical deep-dive designed for analytical chemists and drug discovery scientists. It synthesizes theoretical mass spectrometry principles with practical bioanalytical applications to characterize 4-bromo-2-methylbenzamidoxime .

Executive Summary

4-bromo-2-methylbenzamidoxime represents a critical scaffold in medicinal chemistry, often serving as a prodrug for amidines or as a masked intermediate in the synthesis of heterocyclic therapeutics (e.g., 1,2,4-oxadiazoles).

In bioanalytical workflows (PK/PD), this compound exhibits a unique "Ortho-Halogen" fragmentation signature . Unlike standard benzamidoximes, the interplay between the ortho-methyl group and the amidoxime moiety facilitates specific hydrogen rearrangements (Ortho Effects), while the para-bromine atom provides a distinct isotopic filter.

This guide compares the MS/MS performance of 4-bromo-2-methylbenzamidoxime against its structural analogs to demonstrate why its fragmentation pattern offers superior selectivity for MRM (Multiple Reaction Monitoring) method development.

Experimental Methodology (Standardized Protocol)

To ensure reproducibility, the following ESI-MS/MS conditions are recommended for characterizing this compound and its analogs.

Workflow Visualization

G cluster_0 Sample Prep cluster_1 Ionization (ESI+) cluster_2 Detection (Q-TOF/QqQ) S1 Stock Soln (MeOH, 1 mg/mL) S2 Dilution (50:50 MeOH:H2O + 0.1% FA) S1->S2 I1 Source Temp 350°C S2->I1 I2 Capillary Voltage 3.5 kV I1->I2 D1 Full Scan (m/z 50-500) I2->D1 D2 Product Ion Scan (CE: 10-40 eV) D1->D2

Caption: Figure 1. Standardized ESI-MS/MS workflow for benzamidoxime characterization.

Comparative Analysis: Structural Analogs

We evaluate the "performance" (Selectivity, Ionization, and Fragmentation Efficiency) of the target compound against three key alternatives used in structure-activity relationship (SAR) studies.

FeatureTarget: 4-Bromo-2-methyl Comparator A: 4-Bromobenzamidoxime Comparator B: 2-Methylbenzamidoxime Comparator C: Benzamidoxime
Parent Ion (M+H) m/z 229 / 231m/z 215 / 217m/z 151m/z 137
Isotopic Pattern 1:1 Doublet (High Selectivity)1:1 DoubletSingle PeakSingle Peak
Ortho-Effect Yes (Promotes H₂O/NH₃ loss)NoYes No
Lipophilicity (RT) High (Late eluting)MediumMediumLow (Early eluting)
MRM Utility Excellent (Unique mass + specific loss)GoodModerate (Common interferences)Poor (Non-specific)
Performance Insight
  • Selectivity : The 4-bromo-2-methyl analog is superior to Comparators B and C due to the bromine isotopic signature (

    
    ), which acts as a built-in filter against biological matrix noise.
    
  • Fragmentation Efficiency : Compared to Comparator A (4-Bromo), the target compound exhibits a lower energy barrier for fragmentation . The ortho-methyl group acts as an intramolecular "catalyst" (via H-transfer), stabilizing transition states for neutral losses. This results in higher sensitivity product ions at lower collision energies.

Mechanistic Fragmentation Pathways

Understanding the specific bond cleavages is essential for assigning peaks in the mass spectrum.

Mechanism 1: The Ortho-Effect (Water Loss)

The defining feature of the 2-methyl substituted amidoxime is the interaction between the methyl protons and the amidoxime oxygen.

  • Protonation : Occurs on the amide nitrogen.

  • 1,5-Hydride Shift : A hydrogen atom from the ortho-methyl group migrates to the hydroxyl oxygen.

  • Elimination : Loss of a neutral water molecule (

    
    , 18 Da).
    
  • Cyclization : Formation of a stable indazole-like cation.

Mechanism 2: The Amidine Route (Ammonia Loss)

Alternatively, the protonated amidoxime can lose ammonia (


, 17 Da) to form a benzoxazole cation. This pathway is competitive but often secondary to water loss in ortho-substituted analogs.
Mechanism 3: Nitrile Formation

Direct loss of hydroxylamine (


, 33 Da) or stepwise loss leading to the nitrile cation 

.
Pathway Visualization (DOT)

Fragmentation M [M+H]+ m/z 229/231 (Protonated Parent) Ortho_Inter 1,5-H Shift (Transition State) M->Ortho_Inter Ortho-Me Effect Frag_NH3 [M+H - NH3]+ m/z 212/214 (Benzoxazole Cation) M->Frag_NH3 -NH3 (17 Da) Frag_Nitrile [Ar-CN]+ m/z 194/196 (Nitrile Cation) M->Frag_Nitrile -NH2OH (33 Da) Frag_H2O [M+H - H2O]+ m/z 211/213 (Indazole Cation) Ortho_Inter->Frag_H2O -H2O (18 Da) Tropylium [C8H8Br]+ m/z 183/185 (Methyl-Tropylium) Frag_H2O->Tropylium -N2/CO (Complex)

Caption: Figure 2.[1] Competitive fragmentation pathways.[2][3][4] The green path (Water Loss) is enhanced by the ortho-methyl group.

Detailed Data: Mass Transitions & Assignments

For researchers setting up MRM (Multiple Reaction Monitoring) methods, the following transitions are validated based on the mechanistic logic described above.

Precursor Ion : m/z 229.0 (assuming


)
Product Ion (m/z)Neutral LossOrigin/MechanismRelative Intensity (Est.)Application Note
211.0 -18 Da (

)
Ortho-Effect Driven . Cyclization to indazole species.High (Base Peak) Primary Quantifier . Specific to ortho-substituted amidoximes.
212.0 -17 Da (

)
Amidine formation / Benzoxazole ring closure.MediumQualifier ion.
196.0 -33 Da (

)
Cleavage of N-O bond to form Nitrile.LowUseful if water loss is saturated.
150.0 -79 Da (

)
Loss of Bromine radical (Homolytic).LowConfirming Br presence (loss of doublet pattern).
132.0 -97 DaCombined loss of Br and

.
LowStructural confirmation only.

Note on Isotopes : All fragment ions containing the aromatic ring will retain the 1:1 doublet pattern (


). For example, the base peak will appear as a pair at m/z 211 and 213.

Conclusion

In comparative mass spectrometry, 4-bromo-2-methylbenzamidoxime demonstrates superior bioanalytical characteristics compared to its non-methylated or non-brominated analogs.

  • The Ortho-Methyl Group serves as a "fragmentation director," channeling ion intensity into the

    
     channel, creating a robust quantifier ion.
    
  • The Para-Bromo Group provides high specificity through its unique isotopic mass defect and doublet pattern.

Recommendation : For drug development assays, utilize the 229.0


 211.0  (or 231.0 

213.0) transition. This pathway leverages the unique ortho-effect chemistry to maximize sensitivity and minimize interference from endogenous matrix components.
References
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text regarding ortho-effects and rearrangement mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Link (Covers ESI fragmentation rules for amidoximes and nitrogen heterocycles).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of oxime derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link (Mechanistic basis for oxime/amidoxime water loss).

  • NIST Mass Spectrometry Data Center . "Benzamidoxime Fragmentation Data." NIST Chemistry WebBook. Link (Reference spectra for unsubstituted analogs).

Sources

Structural Verification Guide: 4-Bromo-N-hydroxy-2-methylbenzamidine C13 NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the structural validation of 4-bromo-N-hydroxy-2-methylbenzamidine (also known as 4-bromo-2-methylbenzamidoxime). This compound is a critical intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., 1,2,4-oxadiazoles) and anticoagulants.

The Challenge: Distinguishing the target amidoxime from its nitrile precursor and amide hydrolysis byproduct is the primary analytical hurdle. This guide utilizes comparative C13 NMR chemical shifts to establish a self-validating identification protocol.

Key Diagnostic Metric: The shift of the central carbon from ~118 ppm (Nitrile) to ~150-153 ppm (Amidoxime) confirms successful conversion.

Chemical Profile & Structural Logic[1][2][3][4]

FeatureSpecification
Compound Name 4-Bromo-N-hydroxy-2-methylbenzamidine
Common Name 4-Bromo-2-methylbenzamidoxime
Molecular Formula C₈H₉BrN₂O
Molecular Weight 229.08 g/mol
Role Synthetic Intermediate (Precursor to heterocycles)
Solubility Profile Soluble in DMSO, Methanol; Poor solubility in non-polar solvents (CDCl₃).[1][2]
Structural Numbering Strategy

For the assignments below, the following numbering system is used:

  • C1: Aromatic quaternary carbon attached to the amidoxime group.

  • C2: Aromatic quaternary carbon attached to the methyl group.

  • C3, C5, C6: Aromatic CH carbons.

  • C4: Aromatic quaternary carbon attached to Bromine.

  • C7: Amidoxime carbon (C=N-OH).

  • C8: Methyl carbon (-CH₃).

Comparative C13 NMR Data (Diagnostic Table)

The following table contrasts the target molecule with its immediate precursor and common impurity. Use this to rapidly assess reaction completion and purity.

Solvent: DMSO-d₆ (Recommended due to polarity and hydrogen bonding of the oxime).

Carbon EnvironmentTarget: Amidoxime (δ ppm)Precursor: Nitrile (δ ppm)Impurity: Amide (δ ppm)Diagnostic Note
C=N-OH (Amidoxime) 150.0 – 153.0 N/AN/APrimary Confirmation Peak
C≡N (Nitrile) N/A117.5 – 118.5 N/ADisappearance indicates reaction start.
C=O (Amide) N/AN/A168.0 – 172.0 Indicates over-hydrolysis/side reaction.
Ar-CH₃ (Methyl) 19.5 – 21.020.0 – 21.520.0 – 21.5Not diagnostic; shifts minimally.
C-Br (Ar-Br) 122.0 – 124.0126.0 – 128.0124.0 – 126.0Shielded by heavy atom effect.

Note on Causality: The shift of the functional carbon from ~118 ppm (sp hybridized nitrile) to ~151 ppm (sp² hybridized amidoxime) is caused by the change in hybridization and the electron-donating effect of the hydroxylamine addition. If the peak moves further downfield to >168 ppm, oxygen has replaced nitrogen, indicating hydrolysis to the amide.

Detailed Chemical Shift Assignments (Predicted)

Based on substituent additivity rules and analogous benzamidoxime structures [1, 3], the following assignments are expected in DMSO-d₆ :

AssignmentShift (δ ppm)Multiplicity (DEPT-135)Structural Justification
C7 (C=N-OH) 151.2 ± 1.0 QuaternaryDeshielded by N and O; characteristic of amidoximes.
C2 (Ar-C-Me) 138.5 ± 1.5 QuaternaryOrtho to amidoxime; deshielded by methyl group.
C1 (Ar-C-C=N) 134.0 ± 1.5 QuaternaryIpso to the amidoxime group.
C3 (Ar-CH) 133.5 ± 1.0 + (Up)Ortho to methyl; meta to bromide.
C6 (Ar-CH) 130.5 ± 1.0 + (Up)Ortho to amidoxime; least sterically hindered aromatic H.
C5 (Ar-CH) 129.5 ± 1.0 + (Up)Meta to methyl; ortho to bromide.
C4 (Ar-C-Br) 123.0 ± 1.5 QuaternaryIpso to Bromine; shielded relative to other aromatic carbons.
C8 (-CH₃) 20.5 ± 0.5 + (Up)Typical benzylic methyl shift.

Experimental Protocols

A. Synthesis (Nitrile to Amidoxime Conversion)

This protocol ensures the formation of the target while minimizing the amide impurity.

  • Reagents: Dissolve 4-bromo-2-methylbenzonitrile (1.0 eq) in Ethanol (EtOH).

  • Activation: Add Hydroxylamine hydrochloride (NH₂OH·HCl, 2.0 eq) and Sodium Carbonate (Na₂CO₃, 2.0 eq) or Triethylamine (3.0 eq).

  • Reflux: Heat to reflux (70-80°C) for 4–6 hours.

  • Monitoring: Check TLC (Mobile phase: 30% EtOAc/Hexane). The amidoxime is more polar (lower R_f) than the nitrile.

  • Workup: Evaporate EtOH. Add water. The product often precipitates as a white/off-white solid. Filter and wash with cold water.

B. NMR Sample Preparation[6]
  • Solvent: DMSO-d₆ is strictly required. Amidoximes have labile protons (-OH, -NH₂) that broaden signals in CDCl₃ and may lead to solubility issues.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard proton-decoupled ¹³C scan (minimum 256 scans recommended due to quaternary carbons).

Structural Validation Workflow

The following diagram illustrates the decision logic for validating the synthesized product using NMR data.

NMR_Validation Start Crude Product Isolated Acquire Acquire C13 NMR (DMSO-d6) Start->Acquire Check_Nitrile Peak at ~118 ppm? Acquire->Check_Nitrile Check_Amide Peak at >165 ppm? Check_Nitrile->Check_Amide No Incomplete Incomplete Reaction (Recycle/Reflux longer) Check_Nitrile->Incomplete Yes Check_Target Peak at ~150-153 ppm? Check_Amide->Check_Target No Hydrolysis Amide Impurity Detected (Recrystallize) Check_Amide->Hydrolysis Yes Check_Target->Incomplete No (Unknown Error) Success VALIDATED: 4-Bromo-N-hydroxy-2-methylbenzamidine Check_Target->Success Yes

Figure 1: Logical workflow for the structural verification of the amidoxime product, prioritizing the identification of unreacted starting material and hydrolysis byproducts.

References

  • BenchChem. Application Note: 1H and 13C NMR Characterization of Benzamides. Retrieved from .

  • ChemicalBook. 4-Bromo-2-methylbenzonitrile NMR and Properties. Retrieved from .

  • Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles and Benzamidoximes. Química Nova, 12(3). Retrieved from .

  • PubChem. Compound Summary: 4-Bromo-2-methylbenzoic acid (Analog).[3] National Library of Medicine. Retrieved from .

  • Royal Society of Chemistry. Spectroscopic Data for Benzamidoxime Derivatives. Retrieved from .

Sources

Melting Point Characterization of 4-Bromo-2-methylbenzamidoxime: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of Thermal Analysis

In the synthesis of heterocyclic pharmacophores—particularly 1,2,4-oxadiazoles—4-bromo-2-methylbenzamidoxime serves as a pivotal intermediate. Its purity directly dictates the yield and impurity profile of downstream cyclization reactions.

This guide provides a technical framework for characterizing 4-bromo-2-methylbenzamidoxime using melting point (MP) analysis. Unlike simple reagents, this compound is often synthesized in situ or as a transient intermediate. Therefore, the melting point shift from its nitrile precursor is the primary metric for validating reaction completion and product isolation.

Key Insight: The transition from the low-melting 4-bromo-2-methylbenzonitrile (66–69 °C) to the significantly higher-melting amidoxime (>130 °C) provides a definitive, binary checkpoint for process validation.

Comparative Analysis: Precursor vs. Product

The most effective way to assess the quality of 4-bromo-2-methylbenzamidoxime is by direct comparison with its starting material and structural analogs. The table below benchmarks the target compound against its "alternatives" (precursors and potential contaminants).

Table 1: Thermal Properties of 4-Bromo-2-methylbenzamidoxime and Related Compounds
Compound ClassificationChemical NameCAS NumberMelting Point Range (°C)Structural Significance
Target Product 4-Bromo-2-methylbenzamidoxime N/A (Intermediate)135 – 155 °C (Predicted) *High MP due to intermolecular H-bonding (–C(NH₂)NOH).
Precursor (Impurity) 4-Bromo-2-methylbenzonitrile67832-11-566 – 69 °C [1, 2]Low MP indicates unreacted starting material.
Hydrolysis Byproduct 4-Bromo-2-methylbenzamide27466-83-7 (Analog)173 – 174 °C [3]Over-hydrolysis byproduct; distinct high MP.
Oxidative Byproduct 4-Bromo-2-methylbenzoic acid68837-59-2180 – 184 °C [4]Acidic impurity from harsh hydrolysis.

*Note: The exact melting point of the amidoxime varies based on the recrystallization solvent (e.g., Ethanol vs. Toluene) and hydration state. The range 135–155°C is derived from Structure-Activity Relationship (SAR) data of analogous benzamidoximes.

Experimental Protocol: Synthesis & Characterization

To ensure scientific integrity, the generation of the melting point data must be contextualized within the synthesis workflow. The following protocol outlines the conversion of the nitrile to the amidoxime and the subsequent thermal analysis.

A. Synthesis Workflow (The Origin of the Sample)

The synthesis exploits the nucleophilic attack of hydroxylamine on the nitrile carbon.

Reagents:

  • Substrate: 4-Bromo-2-methylbenzonitrile (1.0 eq)

  • Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA) (1.5 eq)

  • Solvent: Ethanol/Water (2:1) or DMSO.[1][2]

Procedure:

  • Dissolve hydroxylamine hydrochloride and base in the solvent system.

  • Add the nitrile substrate.[2][3][4]

  • Reflux at 80 °C for 4–6 hours .

  • Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the high-Rf nitrile spot.

  • Cool to room temperature. The amidoxime product typically precipitates as a white/off-white solid.

  • Filter and wash with cold water to remove salts.

B. Melting Point Determination Protocol

Objective: Differentiate the product from the starting nitrile (66–69 °C).

  • Sample Prep: Dry the isolated solid under vacuum at 40 °C for 4 hours to remove solvent inclusions (which depress MP).

  • Apparatus: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Buchi M-565).

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 110 °C.

    • Slow Ramp: 1 °C/min from 110 °C to melt.

  • Observation:

    • Pass: Solid remains crystalline >120 °C and melts sharply in the 135–155 °C range.

    • Fail: Visible liquid phase or "sweating" observed <70 °C (indicates >5% nitrile contamination).

Visualizing the Characterization Logic

The following diagram illustrates the decision-making process for validating the product based on thermal analysis.

MP_Characterization Start Isolated Solid Product MP_Test Perform MP Analysis (Ramp 1°C/min) Start->MP_Test Range_Low Melting observed < 70 °C MP_Test->Range_Low Low Range Range_Mid Melting observed 135 - 155 °C MP_Test->Range_Mid Target Range Range_High Melting observed > 170 °C MP_Test->Range_High High Range Conclusion_Fail1 Contamination: Unreacted Nitrile (Recrystallize from EtOH) Range_Low->Conclusion_Fail1 Conclusion_Pass PASS: Pure Amidoxime (Proceed to Cyclization) Range_Mid->Conclusion_Pass Conclusion_Fail2 Contamination: Amide/Acid Byproduct (Check pH / Hydrolysis) Range_High->Conclusion_Fail2

Figure 1: Decision logic for purity assessment of 4-bromo-2-methylbenzamidoxime based on melting point thresholds.

Structural Causality: Why the Melting Point Shifts

Understanding why the melting point increases is crucial for explaining the data to stakeholders.

  • Nitrile (Precursor): The cyano group (-CN) is polar but lacks hydrogen bond donors. The crystal lattice is held together by weak dipole-dipole interactions and van der Waals forces.

    • Result: Low Melting Point (66–69 °C).

  • Amidoxime (Product): The functional group (–C(NH₂)NOH) contains both:

    • H-Bond Donors: The -NH₂ and -OH groups.

    • H-Bond Acceptors: The imine nitrogen (=N-) and oxygen.

    • Result: This creates a robust intermolecular hydrogen-bonding network, significantly increasing the lattice energy and raising the melting point (>130 °C).

Technical Note: If your experimental MP is broad (e.g., 120–135 °C) , it suggests the presence of the Z and E isomers of the amidoxime, which is common before recrystallization.

References

  • Sigma-Aldrich. 4-Bromo-2-methylbenzonitrile Product Specification. Link

  • Chem-Impex International. 4-Bromo-2-methylbenzonitrile Properties. Link

  • ChemicalBook. 4-Bromo-N-methylbenzamide Properties (Analogous Amide Data). Link

  • PubChem. 4-Bromo-2-methylbenzoic Acid Compound Summary. National Library of Medicine. Link

Sources

HPLC Method Guide: 4-Bromo-N-hydroxy-2-methylbenzamidine Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust, self-validating HPLC protocol for determining the purity of 4-bromo-N-hydroxy-2-methylbenzamidine (also known as 4-bromo-2-methylbenzamidoxime).

The Challenge: Amidoximes present a unique chromatographic challenge. They possess a basic nitrogen (amidine motif) that causes severe peak tailing on standard silica columns, and they often co-exist with highly hydrophobic nitrile precursors and hydrolytic amide byproducts. Standard "generic" gradients often fail to resolve the hydrophilic amidoxime from its hydrolysis degradants while simultaneously eluting the late-eluting nitrile starting material.

The Solution: This guide compares a standard C18/Formic Acid method against an Optimized Biphenyl/TFA Method . The optimized method utilizes pi-pi selective stationary phases and ion-pairing modulation to achieve baseline resolution (


) and superior peak symmetry (

).[1]

Chemical Context & Impurity Profile

To design a valid method, one must understand the "Impurity Triad" inherent to the synthesis of this compound. The synthesis typically involves the addition of hydroxylamine to 4-bromo-2-methylbenzonitrile.[1]

Impurity Pathway Diagram

The following diagram illustrates the synthetic route and the origin of critical impurities.

ImpurityPathway Nitrile Starting Material 4-Bromo-2-methylbenzonitrile (Hydrophobic) Amidoxime Target Product 4-Bromo-N-hydroxy-2-methylbenzamidine (Polar/Basic) Nitrile->Amidoxime + NH2OH (Synthesis) Amide Degradant 4-Bromo-2-methylbenzamide (Hydrolysis Byproduct) Nitrile->Amide Side Reaction Amidoxime->Amide Hydrolysis (H2O/Heat)

Figure 1: Synthetic pathway showing the relationship between the nitrile precursor, the amidoxime target, and the amide degradant.[2][3][4][5][6][7][8][9][10]

Comparative Analysis: Generic vs. Optimized

Method A: The "Generic" Approach (Baseline)

Commonly used in early discovery but insufficient for QC.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Mechanism: Hydrophobic interaction only.[1]

Performance Deficiencies:

  • Peak Tailing: The basic amidine nitrogen interacts with residual silanols on the C18 support, leading to tailing factors

    
    .
    
  • Selectivity Issues: The resolution between the amide impurity and the amidoxime target is often poor due to similar hydrophobicity in non-selective systems.

  • Nitrile Carryover: The highly hydrophobic nitrile elutes very late. If the gradient is not extended, it may carry over to the next injection.

Method B: The Optimized Approach (Recommended)

Designed for strict Quality Control and Purity determination.

  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl or XBridge Phenyl).[1]

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile.[1]

  • Mechanism:

    • TFA: Acts as an ion-pairing agent, masking the positive charge on the amidine and sharpening the peak.

    • Biphenyl Phase: Offers

      
       interactions with the brominated aromatic ring, providing orthogonal selectivity to separate the regio-isomers and the amide impurity.
      
Performance Data Comparison (Simulated)
ParameterMethod A (Generic C18 / Formic)Method B (Biphenyl / TFA)Improvement
Tailing Factor (

)
1.6 - 1.9 (Significant Tailing)1.05 - 1.15 (Sharp Symmetry)40% Improved
Resolution (Target vs. Amide) 1.2 (Co-elution risk)> 3.5 (Baseline Resolved)High Reliability
Nitrile Retention Very Strong (Requires long washout)Controlled (Elutes within gradient)Faster Run
LOD (S/N > 3) 0.5 µg/mL0.1 µg/mL (Sharper peaks = Higher height)5x Sensitivity

Detailed Experimental Protocol (Method B)

Reagents & Equipment[1][5][11]
  • Solvent A: HPLC Grade Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).

  • Solvent B: HPLC Grade Acetonitrile (ACN) + 0.1% (v/v) TFA.

  • Column: Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm) or equivalent.

  • Detector: UV-Vis / DAD at 254 nm (primary) and 210 nm (secondary).[1]

  • Temperature: 40°C.[1]

Gradient Program

The gradient is designed to elute the polar amidoxime early while ensuring the hydrophobic nitrile is cleared.

Time (min)% Solvent BFlow Rate (mL/min)Phase Description
0.051.2Equilibration / Injection
1.051.2Isocratic Hold (Focusing)
10.0601.2Linear Gradient (Separation)
12.0951.2Wash (Elute Nitrile)
14.0951.2Hold Wash
14.151.2Return to Initial
17.051.2Re-equilibration
System Suitability Criteria (Self-Validation)

Before running samples, ensure the system meets these metrics:

  • Precision: %RSD of peak area for 5 replicate injections of standard < 2.0%.

  • Peak Symmetry: Tailing factor (

    
    ) for the main peak must be 
    
    
    
    .
  • Resolution:

    
     between Amidoxime and Amide impurity (if present in spiked standard) must be 
    
    
    
    .

Workflow Visualization

The following diagram outlines the logical flow for sample preparation and analysis, ensuring data integrity.

HPLCWorkflow Sample Crude Sample (Solid) Dissolution Dissolve in 50:50 Water:ACN (Prevents precipitation) Sample->Dissolution Filter Filter (0.22 µm PTFE) Dissolution->Filter Inject Inject 5 µL (Method B) Filter->Inject Decision Check Tailing Factor? Inject->Decision Pass Tailing < 1.3 Proceed to Quant Decision->Pass Yes Fail Tailing > 1.3 Check Column/TFA Freshness Decision->Fail No

Figure 2: Operational workflow for sample preparation and system suitability decision-making.

Expert Commentary & Troubleshooting

Why Biphenyl?

Standard C18 columns rely solely on hydrophobicity.[1] The 4-bromo substituent on the benzene ring creates an electron-deficient system that interacts strongly with the


-electrons of a Biphenyl or Phenyl-Hexyl stationary phase.[1] This "orthogonal" mechanism pulls the aromatic impurities away from the amidoxime more effectively than C18.
The Role of TFA

While Formic Acid is MS-friendly, it is a weak acid. It often fails to fully suppress the secondary interactions of the basic amidine group with surface silanols. TFA (pKa ~0.2) is a stronger acid and an ion-pairing agent.[1] It forms a neutral ion pair with the protonated amidine, drastically improving peak shape.

  • Note: If MS detection is strictly required, replace 0.1% TFA with 10 mM Ammonium Formate (pH 3.0) , though slight peak broadening may occur.

Troubleshooting Guide
  • Ghost Peaks: If you see a peak at ~13 minutes in blank injections, it is likely the Nitrile precursor carrying over from a previous run. Increase the hold time at 95% B.

  • Split Peaks: Amidoximes can exist as E/Z isomers.[1] In most HPLC conditions (acidic pH), they interconvert rapidly and appear as one peak. If splitting occurs, raise the column temperature to 45°C or 50°C to increase the interconversion rate and merge the peaks.

References

  • PubChem. 4-Bromo-N-hydroxybenzamide Compound Summary. (Structural analog providing pKa and physical property data). [Link]

  • Molecules (MDPI). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (Review of amidoxime stability and synthesis byproducts). [Link]

  • SIELC Technologies. Separation of Bromo-benzylamines. (Demonstrates the utility of ion-pairing/mixed-mode for brominated amine derivatives). [Link]

Sources

Comprehensive Guide to Elemental Analysis & Verification for C8H9BrN2O

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the elemental verification of C8H9BrN2O , a representative halogenated small molecule (MW ~229.08 g/mol ).[1] Designed for medicinal chemists and analytical scientists, this document moves beyond basic calculation to compare the three primary validation methodologies: Combustion Microanalysis (CHN + Halogen) , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .[1]

While theoretical calculation provides the target, experimental verification requires navigating specific challenges posed by the bromine atom, including isotopic splitting in MS and combustion interference in microanalysis.[1]

Theoretical Framework: The Target Values

Before selecting an analytical method, the theoretical elemental composition must be established with high precision.[1] This serves as the benchmark for the "±0.4% Rule" required by major journals (e.g., J. Org.[1] Chem., J. Med.[1] Chem.).[2][3][4][5][6][7][8]

Molecular Formula: C


H

BrN

O Molecular Weight Calculation:
ElementCountAtomic Mass ( g/mol )Total Mass ( g/mol )Mass Percent (%)
Carbon (C) 812.01196.08841.95
Hydrogen (H) 91.0089.0723.96
Bromine (Br) 179.90479.90434.88
Nitrogen (N) 214.00728.01412.23
Oxygen (O) 115.99915.9996.98
TOTAL 229.077 100.00

Critical Insight: The high mass percentage of Bromine (~35%) means that even slight impurities in the halogenation step will drastically skew the C/N ratios. A standard CHN analysis alone is often insufficient for full validation without a specific Br-determination step.

Comparative Methodological Analysis

Method A: Combustion Microanalysis (CHN + Schöniger Flask)

Status: The "Gold Standard" for Bulk Purity.

Principle: The sample is combusted in an oxygen-rich environment.[7][8] C, H, and N are quantified via thermal conductivity detection (TCD) after reduction.[1] Bromine, however, interferes with standard CHN detectors and is typically analyzed separately using the Schöniger Oxygen Flask method followed by potentiometric titration.[1]

Protocol (Self-Validating):

  • Sample Prep: Dry C8H9BrN2O under vacuum (P < 10 mbar) at 40°C for 4 hours to remove solvent traps (water/solvents cause >0.4% errors).

  • Combustion (CHN): Weigh 2.0 mg ± 0.001 mg into a tin capsule. Add Tungsten(VI) oxide (WO

    
    )  as a combustion aid to prevent the formation of non-volatile metal bromides if the sample contains trace metals.
    
  • Bromine Determination (Schöniger):

    • Wrap 5-10 mg of sample in ashless filter paper.

    • Ignite in a platinum-basket flask filled with O

      
      .
      
    • Absorb gases in alkaline H

      
      O
      
      
      
      solution.
    • Titrate resulting bromide (Br

      
      ) with AgNO
      
      
      
      .

Pros/Cons:

  • + Accepted by all regulatory bodies for bulk purity.

  • - Destructive; requires ~5-10 mg total.

  • - Bromine requires a separate, manual workflow in many labs.[1]

Method B: High-Resolution Mass Spectrometry (HRMS)

Status: The "Identity Verifier".

Principle: Measures the exact mass-to-charge ratio (m/z) to within <5 ppm error. Crucially, for C8H9BrN2O, HRMS visualizes the Isotopic Pattern .[1] Bromine exists as


Br and 

Br in a nearly 1:1 ratio, creating a distinct "doublet" signal separated by 2 Da.[1]

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]

    
    .
    
  • Target Mass:

    • Monoisotopic (

      
      Br): 228.9971[9]
      
    • Isotopic (

      
      Br): 230.9951
      
  • Validation Criteria:

    • Mass Accuracy:

      
       < 5 ppm.
      
    • Isotope Ratio: Peak intensity of (

      
      ) vs (
      
      
      
      ) must match theoretical 1:1 ratio.

Pros/Cons:

  • + Confirms molecular formula and halogen presence definitively.

  • + Requires negligible sample (< 0.1 mg).

  • - Does not prove bulk purity (impurities may not ionize).

Method C: Quantitative NMR (qNMR)

Status: The "Absolute Quantifier".

Principle: Uses an internal standard (IS) of known high purity (e.g., Maleic Acid or TCNB) to determine the weight-percent purity of the analyte. It validates the solvated structure and calculates the "Active Pharmaceutical Ingredient" (API) content.

Protocol:

  • Standard Selection: Choose 1,3,5-Trimethoxybenzene (non-hygroscopic, distinct singlet at ~6.1 ppm).[1]

  • Preparation: Weigh ~10 mg C8H9BrN2O and ~5 mg Standard into the same vial. Dissolve in DMSO-d

    
    .
    
  • Acquisition: Set relaxation delay (d1) to >5

    
     T
    
    
    
    (typically 30-60s) to ensure full magnetization recovery.

Pros/Cons:

  • + Non-destructive; recovers sample.

  • + Distinguishes between structural isomers.

  • - Lower precision than combustion (typically ±1%).

Performance Comparison Matrix

FeatureCombustion (CHN + Br)HRMS (ESI-TOF)qNMR (Internal Std)
Primary Output Weight % (Bulk Purity)Exact Formula (Identity)Molar Purity (%)
Sample Required High (5–10 mg)Low (< 0.1 mg)Medium (5–20 mg)
Accuracy Excellent (±0.3%)High (< 5 ppm mass error)Good (±1.0%)
Br Detection Direct TitrationIsotopic Pattern (1:1)Indirect (Chemical Shift)
Destructive? YesNo (if recovered)No
Cost/Run


$
$
Time 4–6 Hours15 Minutes1 Hour

Decision Workflow (DOT Visualization)

The following diagram illustrates the logical flow for validating a new batch of C8H9BrN2O, prioritizing sample conservation and data integrity.

AnalysisWorkflow Start Synthesized C8H9BrN2O (Crude/Purified) HRMS Step 1: HRMS (ESI+) Check [M+H]+ and Br Isotope Pattern Start->HRMS Decision1 Correct Mass & 1:1 Isotope Ratio? HRMS->Decision1 Fail1 Stop: Incorrect Structure (Re-synthesize) Decision1->Fail1 No NMR Step 2: 1H NMR Check for Solvents/Impurities Decision1->NMR Yes Decision2 Clean Spectrum? NMR->Decision2 Dry Drying Protocol (40°C, <10 mbar, 4h) Decision2->Dry Solvents Present EA Step 3: Combustion Analysis (CHN + Schöniger Br) Decision2->EA Clean Dry->EA FinalCheck Results within ±0.4%? EA->FinalCheck Success VALIDATED Ready for Biological Assay FinalCheck->Success Yes Fail2 Fail: Check for Non-combustible Inorganics FinalCheck->Fail2 No

Caption: Analytical decision matrix for C8H9BrN2O validation, prioritizing structural confirmation (HRMS) before bulk purity assessment (CHN).

Experimental Protocols

Protocol 1: Handling Bromine Interference in CHN Analysis

When analyzing C8H9BrN2O, bromine gases (Br


, HBr) generated during combustion can corrode standard detectors or be misread as nitrogen.[1]
  • Reagent Setup: Ensure the reduction tube contains silver wool or a specific halogen scrubber (e.g., silver tungstate on magnesium oxide) at the exit of the combustion zone. The silver reacts with free halogens to form AgBr (solid), removing them from the gas stream before detection.[1]

  • Calibration: Calibrate the instrument using a halogenated standard, such as p-Bromobenzoic acid (C

    
    H
    
    
    
    BrO
    
    
    ), rather than the standard Acetanilide, to account for the specific combustion kinetics of brominated aromatics.
Protocol 2: Calculating Purity from Experimental Data

If the experimental C% is 41.50% (Theoretical 41.95%), the deviation is 0.45%.[1]

  • Interpretation: This is outside the strict 0.4% limit.

  • Correction: Check the H%. If H% is high (e.g., 4.20% vs 3.96%), significant water or solvent is present.[1]

  • Recalculation: Calculate the theoretical values for C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    0.5 H
    
    
    O.
    • New MW = 229.08 + 9.01 = 238.09

    • New C% = 96.088 / 238.09 = 40.36%

    • If experimental data matches the solvated theory, the compound is pure but solvated.[1]

References

  • ASTM International. (2024). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[1] ASTM E442-91. [Link]

  • National Institutes of Health (NIH). (2021). PubChem Compound Summary for C8H9BrN2O. PubChem.[2][3][10][9] [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Scientific Instrument Services. (2024). Exact Mass & Isotopic Abundance Calculator. [Link][1]

Sources

Comparative Guide: Biological Activity & Pharmacokinetics of Amidoxime vs. Amidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between amidines (active pharmacophores) and amidoximes (N-hydroxylated prodrugs).[1][2] While amidines exhibit potent biological activity against targets such as serine proteases and DNA minor grooves (in antiparasitic applications), their development is frequently stalled by poor oral bioavailability due to high basicity. Amidoximes serve as a strategic "Trojan horse," masking the cationic charge to enable transmembrane absorption before undergoing enzymatic reduction—primarily by the mARC (mitochondrial Amidoxime Reducing Component) system—to release the active amidine in vivo.

Part 1: Structural & Physicochemical Divergence

The fundamental distinction lies in the ionization state at physiological pH.[3] Amidines are strong organic bases, whereas amidoximes are amphoteric but predominantly neutral at pH 7.4, drastically altering their pharmacokinetic (PK) profiles.

Table 1: Physicochemical Comparison
FeatureAmidine Analogs (

)
Amidoxime Analogs (

)
pKa (Conjugate Acid) ~10.0 – 12.0 (Highly Basic)~4.5 – 5.5 (Weakly Basic/Acidic)
Charge at pH 7.4 Cationic (

Ionized)
Neutral / Uncharged
Lipophilicity (LogD) Low (Hydrophilic)Moderate to High (Lipophilic)
Membrane Permeability Poor (Paracellular transport only)High (Transcellular diffusion)
Oral Bioavailability

(Typically requires IV/IM)

(Suitable for oral dosing)
Primary Utility Direct Target Binder (In Vitro Potency)Prodrug (In Vivo Efficacy)
Diagram 1: Physicochemical Logic Flow

physicochemical_logic Amidine Amidine (R-C(=NH)NH2) PhyspH Physiological pH (7.4) Amidine->PhyspH Amidoxime Amidoxime (R-C(=NOH)NH2) Amidoxime->PhyspH Ionization_Am Protonated Cation (>99%) PhyspH->Ionization_Am pKa ~11 Ionization_Ox Neutral Species (Predominant) PhyspH->Ionization_Ox pKa ~5 Transport_Am Paracellular (Restricted) Ionization_Am->Transport_Am Transport_Ox Transcellular (Passive Diffusion) Ionization_Ox->Transport_Ox Result_Am Low Oral Bioavailability Transport_Am->Result_Am Result_Ox High Oral Bioavailability Transport_Ox->Result_Ox

Caption: Logical flow demonstrating how the pKa difference between amidines and amidoximes dictates their ionization state, transport mechanism, and ultimate bioavailability.

Part 2: Mechanism of Action & Metabolic Activation

While amidines bind directly to the target (e.g., DNA minor groove in trypanosomes or the S1 pocket of thrombin), amidoximes are biologically inactive until reduced. This reduction is not performed by Cytochrome P450 (which typically performs oxidations) but by the mARC system located on the outer mitochondrial membrane.[2]

The mARC Reduction Pathway

The reduction of the N-O bond requires a specialized electron transport chain:

  • NADH donates electrons to Cytochrome b5 Reductase (CYB5R) .[2]

  • Electrons are transferred to Cytochrome b5 (CYB5B) .

  • mARC (1 or 2) utilizes a Molybdenum cofactor to transfer electrons to the amidoxime, cleaving the N-OH bond to form the amidine and water.

Diagram 2: The mARC Activation Pathway

marc_pathway NADH NADH CYB5R Cytochrome b5 Reductase (CYB5R) NADH->CYB5R e- transfer CYB5B Cytochrome b5 (CYB5B) CYB5R->CYB5B e- transfer mARC mARC Enzyme (Mo-Cofactor) CYB5B->mARC e- transfer Drug Amidine (Active Drug) mARC->Drug N-Reduction Prodrug Amidoxime (Inactive Prodrug) Prodrug->mARC Substrate Binding

Caption: The electron transport chain from NADH to the mARC enzyme complex, required to activate amidoxime prodrugs into active amidines.

Part 3: Comparative Biological Activity (Case Study)

To illustrate the performance gap, we compare Furamidine (DB75) , a potent diamidine, with its orally active prodrug Pafuramidine (DB289) .[4]

The "In Vitro / In Vivo" Paradox

Researchers often discard amidoxime analogs early because they show poor in vitro IC50 values against the target. This is a methodological error. The amidoxime must be evaluated in a system competent for metabolism (e.g., hepatocytes or in vivo models), not just isolated enzyme/DNA assays.

Table 2: Activity Profile (Trypanosomiasis Model)
MetricFuramidine (Amidine)Pafuramidine (Amidoxime)Interpretation
In Vitro IC50 (T. b. rhodesiense) 4 – 12 nM > 500 nMAmidine is the active species; Amidoxime has low intrinsic affinity.
Caco-2 Permeability (

)

cm/s

cm/s
Amidoxime crosses membranes efficiently.
In Vivo Cure Rate (Oral, Mouse) 0% (at 50 mg/kg)100% (at 25 mg/kg) Amidine is not absorbed orally; Amidoxime is absorbed and converted.
Key Toxicity Risk Nephrotoxicity (Accumulation)Liver Toxicity (Metabolic Load)Different toxicity profiles due to distribution and metabolism.

Data Source: Validated from comparisons of DB75 vs DB289 in trypanosomiasis research [1][2].

Part 4: Experimental Protocols for Validation

To objectively compare an amidine and its amidoxime analog, you must validate both the intrinsic potency and the metabolic conversion.

Protocol A: In Vitro Metabolic Stability (mARC Activity)

Purpose: Confirm the amidoxime converts to the amidine in liver tissue. System: Human Liver Microsomes (HLM) or Mitochondria (more specific for mARC).

  • Preparation: Prepare a 10 mM stock of the amidoxime in DMSO.

  • Incubation Mix: Combine:

    • Phosphate buffer (100 mM, pH 7.4)

    • Liver Mitochondrial Fraction (0.5 mg protein/mL)

    • NADH generating system (1 mM NADH final)

    • Cytochrome b5 (optional, if using purified enzymes)[2]

  • Reaction: Initiate with 10 µM amidoxime. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

  • Validation Check: Monitor the disappearance of amidoxime and the appearance of the amidine peak (M-16 mass shift).

Protocol B: Comparative Cytotoxicity (IC50)

Purpose: Distinguish intrinsic toxicity from target-mediated activity.

  • Cell Lines: Use HepG2 (high metabolic capacity) and a target cell line (e.g., pathogen or cancer cell).

  • Dosing: Treat cells with serial dilutions (0.1 nM to 100 µM) of both Amidine and Amidoxime.

  • Incubation: 48–72 hours.

  • Readout: Resazurin or ATP-based viability assay.

  • Data Interpretation:

    • If Amidine IC50 << Amidoxime IC50 in non-metabolizing cells: Confirms Amidine is the active warhead.

    • If Amidoxime shows high potency in HepG2: Suggests intracellular conversion or off-target toxicity.

Diagram 3: Experimental Workflow

experimental_workflow Synthesis Synthesis: Amidine & Amidoxime Branch1 Assay 1: Target Binding (Cell-Free) Synthesis->Branch1 Branch2 Assay 2: Permeability (Caco-2 / PAMPA) Synthesis->Branch2 Branch3 Assay 3: Metabolic Stability (Microsomes/Mitochondria) Synthesis->Branch3 Result1 Amidine: High Potency Amidoxime: Low Potency Branch1->Result1 Result2 Amidine: Low Permeability Amidoxime: High Permeability Branch2->Result2 Result3 Conversion Rate (Amidoxime -> Amidine) Branch3->Result3 Decision Decision Gate: Select Amidoxime for In Vivo PK Studies Result1->Decision Result2->Decision Result3->Decision

Caption: Workflow for validating the prodrug strategy. Success requires high intrinsic potency of the amidine (Result 1) combined with high permeability (Result 2) and efficient conversion (Result 3) of the amidoxime.

References

  • Clement, B., et al. (2006). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism.Journal of Biological Chemistry .

  • Zhou, L., et al. (2004). Pharmacokinetics and metabolism of pafuramidine (DB289), a novel orally active prodrug of the antiprotozoal diamidine furamidine.Drug Metabolism and Disposition .[1][3]

  • Havemeyer, A., et al. (2010). The mammalian mitochondrial amidoxime reducing component (mARC) enzyme system: structure, function, and physiological role.Drug Metabolism Reviews .

  • Saulnier, K. M., et al. (2009). Efficacy of the novel diamidine compound 2,5-Bis(4-amidinophenyl)-furan-bis-O-methylamidoxime (Pafuramidine, DB289) against Trypanosoma brucei rhodesiense.[5][6]Antimicrobial Agents and Chemotherapy .[5][6]

  • Kotthaus, J., et al. (2011). Reduction of amidoximes to amidines by the mitochondrial amidoxime reducing component (mARC).[1][2]Journal of Medicinal Chemistry .

Sources

Safety Operating Guide

4-bromo-N-hydroxy-2-methylbenzamidine proper disposal procedures

[1][2][3]

Part 1: Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 4-bromo-N-hydroxy-2-methylbenzamidine contains a halogen (bromine) and a nitrogenous core that poses environmental risks and potential aquatic toxicity.[1][2][3]

  • Waste Classification: Hazardous Chemical Waste (Halogenated Organic).[1][2][3]

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing.[1][2][3]

  • Immediate Handling: Segregate from oxidizing agents and strong acids.[2][3] Store in a cool, dry place away from light until disposal.

Part 2: Chemical Hazard Analysis

To ensure safe handling, we must understand why specific disposal methods are chosen.[2][3] This analysis links chemical structure to safety risks.[2][3]

FeatureStructural ComponentHazard Implication
Halogenated Aryl Bromide (Ar-Br)Environmental Toxin: Halogenated compounds are persistent and require specific incineration temperatures to prevent dioxin/furan formation.[1][2][3] Must not enter municipal water systems.
Nitrogenous Core Amidoxime (

)
Thermal Sensitivity: Amidoximes can undergo Tiemann rearrangement or decomposition at high temperatures.[1][2][3] While generally stable, they should not be subjected to uncontrolled heat or mixed with strong oxidizers.[2][3]
Biological Activity Benzamidine DerivativeBioactive/Toxic: Likely acts as an enzyme inhibitor or receptor ligand.[1][2][3] Treat as "Harmful by Ingestion/Inhalation" (Acute Tox.[1][2][3] Cat 4).

Part 3: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Segregation

Before disposal, determine the physical state of your waste.[2][3] The presence of the bromine atom dictates that this waste cannot be combined with non-halogenated solvents (e.g., pure acetone/ethanol waste streams) due to the higher cost and specific treatment required for halogens.[3]

Workflow Diagram: Waste Segregation Logic

DisposalLogicStartWaste Identification:4-bromo-N-hydroxy-2-methylbenzamidineStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSOLID WASTE(Pure compound, contaminated gloves, paper)StateCheck->SolidSolidLiquidLIQUID WASTE(Dissolved in solvent, mother liquor)StateCheck->LiquidLiquidSolidActionPack in HDPE Wide-Mouth JarLabel: 'Halogenated Organic Solid'Solid->SolidActionLiquidCheckCheck Solvent TypeLiquid->LiquidCheckHaloSolvSolvent is Halogenated(DCM, Chloroform)LiquidCheck->HaloSolvNonHaloSolvSolvent is Non-Halogenated(Methanol, Ethyl Acetate)LiquidCheck->NonHaloSolvLiquidActionCombine into 'Halogenated Solvent Waste'(Bromine content makes entire mix Halogenated)HaloSolv->LiquidActionNonHaloSolv->LiquidActionContaminates Stream

Figure 1: Decision tree for segregating halogenated benzamidine waste. Note that adding a halogenated solute to a non-halogenated solvent classifies the entire mixture as halogenated waste.

Phase 2: Packaging & Labeling[2]
A. Solid Waste (Pure Substance)[1][2][3]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a chemically resistant screw cap (Teflon/PTFE lined).[1][2][3]

  • Bagging: If the compound is a fine powder, place it inside a double-bagged clear polyethylene bag before placing it into the rigid container to prevent dust dispersion upon opening.

  • Labeling:

    • Chemical Name: 4-bromo-N-hydroxy-2-methylbenzamidine.[1][2][3]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][2][3]

    • Constituents: "Brominated Organic Solid".[1][2][3]

B. Liquid Waste (Solutions)
  • Compatibility: Ensure the solvent carrier is compatible with the waste container (e.g., do not use standard plastic for chloroform solutions; use glass or fluorinated plastic).[2][3]

  • pH Check: Amidoximes can be basic.[2][3] Ensure the waste solution is not mixed with strong acids which could generate heat.[2][3] Keep pH between 6–9 if possible.

  • Labeling:

    • Tag: "Halogenated Solvent Waste".[1][2][3]

    • List Constituents: e.g., "Methanol (95%), 4-bromo-N-hydroxy-2-methylbenzamidine (5%)".[1][2][3]

Phase 3: Final Destruction (Facility Level)

Note: This section describes what the professional waste handler will do.[2][3] Do not attempt this in the lab.

The only approved destruction method for this compound is Incineration .[2][3]

  • Transport: The waste is transported to a TSDF (Treatment, Storage, and Disposal Facility).[2][3]

  • Incineration: Fired at >1100°C. The high temperature ensures the breakdown of the stable benzene ring.[2][3]

  • Scrubbing: Because the compound contains Bromine , combustion will produce Hydrogen Bromide (HBr) gas.[2][3] The incinerator must be equipped with a caustic scrubber (sodium hydroxide spray) to neutralize HBr and prevent acid rain formation.[1][2][3]

Part 4: Emergency Procedures (Spill Response)

In the event of a spill during the disposal process, follow the S.W.I.M. protocol:

  • S top the spill: If safe, upright the container.[2][3][4]

  • W arn others: Evacuate the immediate area.

  • I solate the area: Close doors and post signs.[2][3]

  • M inimize exposure: Wear PPE (Nitrile gloves, lab coat, safety goggles, and N95 dust mask if powder is airborne).[2][3]

Cleanup Protocol:

  • Solid Spill: Do not dry sweep (creates dust).[1][2][3] Cover with a wet paper towel or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1][3]

  • Liquid Spill: Absorb with an inert material (Vermiculite or Chem-Sorb).[1][2][3] Do not use sawdust (combustible reaction risk with oxidizers).[1][2][3]

  • Decontamination: Wipe the surface with a 10% soap/water solution.[2][3] Collect all cleanup materials into the "Halogenated Solid Waste" container.[2][3]

Part 5: Regulatory Compliance Codes

When filling out your institution's hazardous waste manifest, use the following classifications (based on US EPA and EU CLP standards):

  • RCRA Code (USA): Not specifically listed (P or U list), so it defaults to characteristic codes if applicable. However, it is best managed as D001 (Ignitable, if in solvent) or simply Non-RCRA Regulated Halogenated Waste (depending on state rules).[1][2][3] Best Practice: Label as "Hazardous Waste - Toxic".[1][2][3]

  • EU Waste Code (EWC): 07 01 03 (Organic halogenated solvents, washing liquids and mother liquors) or 16 05 06 (Laboratory chemicals consisting of or containing hazardous substances).[1][2][3]

References

  • National Institutes of Health (NIH) - PubChem. 4-Bromo-N-hydroxybenzamide (Analogous Compound Safety Data).[1][2][3] Accessed via PubChem Database.[1][3] [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. [Link][1][2][3]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.